1-Chloroisoquinoline-6-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloroisoquinoline-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-10-9-2-1-7(6-13)5-8(9)3-4-12-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSADBAYHQRKOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Cl)C=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Chloroisoquinoline-6-carbaldehyde
This technical guide provides a comprehensive overview of plausible synthetic pathways for 1-chloroisoquinoline-6-carbaldehyde, a heterocyclic compound with significant potential in medicinal chemistry and drug development. Due to the limited availability of a single, documented synthetic route in published literature, this document outlines two robust and scientifically sound multi-step strategies based on well-established organic chemistry reactions. The information is tailored for researchers, scientists, and professionals in the field of drug development.
I. Overview of Synthetic Strategies
The synthesis of this compound can be logically approached in two main stages:
-
Construction of the Core Isoquinoline Scaffold: The initial and crucial step is the synthesis of the 6-chloroisoquinoline backbone.
-
Functionalization at the C1 Position: The second stage involves the introduction of the carbaldehyde group at the 1-position of the 6-chloroisoquinoline ring.
Two primary pathways are detailed in this guide, differing in the method used for the C1-formylation:
-
Pathway A: Employs the Pomeranz-Fritsch reaction for the synthesis of 6-chloroisoquinoline, followed by a direct Vilsmeier-Haack formylation to introduce the aldehyde group.
-
Pathway B: Also utilizes the Pomeranz-Fritsch reaction to create the 6-chloroisoquinoline precursor, but then employs the Reissert-Henze reaction for the C1-formylation.
II. Pathway A: Pomeranz-Fritsch Reaction and Vilsmeier-Haack Formylation
This pathway is an efficient and logical route for the synthesis of this compound.
Caption: Overall workflow for the synthesis of this compound via Pathway A.
The Pomeranz-Fritsch reaction is a well-established method for constructing the isoquinoline ring system from a benzaldehyde and an aminoacetal.[1][2]
Step 1: Formation of the Schiff Base (Benzalaminoacetal)
-
Combine 4-chlorobenzaldehyde (1.0 mole equivalent) and aminoacetaldehyde diethyl acetal (1.0 mole equivalent) in a suitable solvent such as ethanol.[1]
-
Stir the mixture at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to yield the crude Schiff base, which can often be used in the next step without further purification.[1]
Step 2: Cyclization to 6-Chloroisoquinoline
-
Slowly add the crude Schiff base to a stirred solution of a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid, at a controlled temperature (e.g., 0-10 °C).[1]
-
After the addition is complete, heat the reaction mixture (e.g., to 100-120 °C) for several hours.[1]
-
Monitor the reaction by TLC.
-
After cooling, carefully pour the mixture onto crushed ice and neutralize with a base, such as aqueous sodium hydroxide, to a pH of 8-9.[1]
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel to afford 6-chloroisoquinoline.[1]
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4][5]
Step 1: Formation of the Vilsmeier Reagent
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents).[3]
-
Cool the flask to 0°C in an ice bath.
-
Add phosphorus oxychloride (POCl₃, 1.1-1.5 equivalents) dropwise with stirring, maintaining the temperature below 10°C.[2]
-
After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[3]
Step 2: Formylation Reaction
-
Dissolve 6-chloroisoquinoline (1.0 equivalent) in a minimal amount of anhydrous DMF.[3]
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.[3]
-
Heat the reaction mixture, typically in the range of 60°C to 90°C, for several hours to overnight.[2][3]
-
Monitor the reaction progress by TLC.[3]
Step 3: Work-up and Purification
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.[2][3]
-
Neutralize the mixture with a base (e.g., sodium acetate, sodium carbonate, or sodium hydroxide) to facilitate the hydrolysis of the intermediate iminium salt to the aldehyde.[3]
-
Extract the product with a suitable organic solvent like ethyl acetate.[2]
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[2]
-
Purify the resulting crude solid by recrystallization from ethanol or by column chromatography on silica gel to yield this compound.[2]
| Reaction Step | Substrate/Product Analogue | Typical Yield (%) | Reference |
| Pomeranz-Fritsch | Synthesis of various isoquinolines | 40-70 | [1][2] |
| Vilsmeier-Haack | Formylation of various isoquinolines | 50-80 | [2][3] |
III. Pathway B: Pomeranz-Fritsch Reaction and Reissert-Henze Reaction
This pathway offers an alternative to direct formylation, proceeding through a Reissert compound intermediate.
Caption: Overall workflow for the synthesis of this compound via Pathway B.
The synthesis of the 6-chloroisoquinoline precursor is identical to that described in Pathway A.
The Reissert-Henze reaction provides a method for the introduction of a carbaldehyde group at the C1 position of isoquinolines.[1][6]
Step 1: Formation of the Reissert Compound
-
To a vigorously stirred two-phase system of 6-chloroisoquinoline (1.0 mole equivalent) in a non-polar organic solvent like dichloromethane and an aqueous solution of a cyanide source, such as potassium cyanide or sodium cyanide (excess), add benzoyl chloride (1.1 mole equivalents) dropwise at room temperature.[1]
-
Stir the reaction for several hours.
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer with water, dilute aqueous acid (e.g., HCl), dilute aqueous base (e.g., NaOH), and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude Reissert compound, 2-benzoyl-6-chloro-1,2-dihydroisoquinoline-1-carbonitrile, may be purified by recrystallization.
Step 2: Hydrolysis to this compound
-
Treat the purified Reissert compound with a strong acid (e.g., concentrated hydrochloric acid) or a strong base (e.g., aqueous sodium hydroxide).[6]
-
Heat the mixture to reflux and monitor the reaction by TLC until the Reissert compound is fully consumed.[6]
-
Cool the reaction mixture, neutralize, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.[6]
| Reaction Step | Substrate/Product Analogue | Typical Yield (%) | Reference |
| Reissert Compound Formation | Formation from various isoquinolines | 60-90 | [1] |
| Reissert Compound Hydrolysis | Hydrolysis to various isoquinoline-1-carbaldehydes | 50-80 | [6] |
IV. Conclusion
While a direct, one-pot synthesis for this compound is not prominently featured in the literature, the multi-step synthetic pathways outlined in this guide provide robust and reliable strategies for its preparation. Both the Vilsmeier-Haack and Reissert-Henze reactions are effective methods for the C1-formylation of the 6-chloroisoquinoline core, which can be synthesized via the Pomeranz-Fritsch reaction. The choice of pathway may depend on the availability of reagents, scalability, and the desired purity of the final product. The experimental protocols and data provided herein, based on well-established and analogous reactions, serve as a valuable resource for researchers and professionals in the field of synthetic and medicinal chemistry.
References
An In-depth Technical Guide to 1-Chloroisoquinoline-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of 1-Chloroisoquinoline-6-carbaldehyde. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document synthesizes information from chemical supplier data and predictions based on structurally related compounds. It aims to serve as a foundational resource for researchers, highlighting the compound's potential as a versatile building block in medicinal chemistry and materials science.
Core Physicochemical Properties
This compound is a halogenated heterocyclic aldehyde. The isoquinoline scaffold is a key structural motif in many biologically active compounds, and the presence of a chlorine atom and a carbaldehyde group offers reactive sites for further chemical modification.[1]
Table 1: Identifiers and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | N/A |
| CAS Number | 1211528-19-6 | [2] |
| Molecular Formula | C₁₀H₆ClNO | [3] |
| Molecular Weight | 191.61 g/mol | [3] |
| Physical State | Solid | [3] |
| MDL Number | MFCD15526625 | [2][3] |
| SMILES | O=Cc1ccc2c(c1)ccnc2Cl | [2] |
| InChI | 1S/C10H6ClNO/c11-10-9-2-1-7(6-13)5-8(9)3-4-12-10/h1-6H | [3] |
| InChIKey | UGSADBAYHQRKOC-UHFFFAOYSA-N | [3] |
| Melting Point | Data not available | [4] |
| Boiling Point | Data not available | [4] |
| Solubility | Data not available |[4] |
Spectroscopic Profile (Predicted)
While experimentally verified spectroscopic data is not widely published, the following characteristics can be predicted based on the compound's structure and data from analogous molecules.[4]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals & Rationale |
|---|---|
| ¹H NMR | - Aldehyde Proton (CHO): Expected as a singlet in the highly deshielded region (δ 9-10 ppm).[4] - Aromatic Protons: Complex splitting patterns are expected in the aromatic region (δ 7-9 ppm) due to the substituted isoquinoline ring system.[4] |
| ¹³C NMR | - Carbonyl Carbon (C=O): Expected in the downfield region typical for aldehydes (δ 190-200 ppm).[4] - Aromatic Carbons: Signals would appear in the δ 120-150 ppm range.[4] |
| Mass Spec. (MS) | - The molecular ion peak would show a characteristic isotopic pattern for a molecule containing one chlorine atom (M⁺ and M⁺+2 peaks in an approximate 3:1 ratio).[4][5] |
| Infrared (IR) | - C=O Stretch: A strong carbonyl stretching vibration for the aldehyde is anticipated around 1700 cm⁻¹.[4][5] - Aromatic C-H Stretch: Expected above 3000 cm⁻¹.[5] - C=C and C=N Stretch: Vibrations from the isoquinoline ring would appear in the 1400-1600 cm⁻¹ region.[5] - C-Cl Stretch: A vibration would likely be observed in the fingerprint region.[5] |
Chemical Reactivity and Stability
The chemical reactivity of this compound is primarily influenced by its three key features: the aldehyde group, the chloro substituent, and the isoquinoline ring system.[4]
-
Aldehyde Group: This group is a versatile handle for various transformations, including oxidation to a carboxylic acid, reduction to a primary alcohol, and condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.[4][6]
-
Chloro Group: The chlorine atom at the 1-position is activated towards nucleophilic aromatic substitution (SNAr) reactions. It can also participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new C-C, C-N, and C-O bonds.[6]
-
Isoquinoline Nitrogen: The nitrogen atom provides a site for protonation in acidic media or quaternization reactions.[4][7]
Stability: As an aromatic aldehyde, this compound is susceptible to degradation under strong acidic or basic conditions.[7] In the presence of a strong base, it may undergo a Cannizzaro reaction, a disproportionation that yields the corresponding alcohol and carboxylic acid.[7] For storage, it is recommended to keep the solid compound in a cool, dry, dark place, preferably under an inert atmosphere.[7] Solutions should be prepared fresh before use.[7]
Caption: Key reactive sites and potential transformations.
Experimental Protocols
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds and represents a viable route for introducing the aldehyde group onto a pre-formed 1-chloroisoquinoline ring.[8][9]
Protocol:
-
Preparation of Vilsmeier Reagent: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0°C. Add phosphorus oxychloride (POCl₃) dropwise with stirring, ensuring the temperature remains below 10°C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.[8]
-
Formylation Reaction: Dissolve 1-chloroisoquinoline (1.0 equivalent) in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent. Heat the reaction mixture, typically between 70-90°C, for several hours.[8][9]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[8]
-
Work-up and Purification: Cool the reaction mixture and carefully pour it onto crushed ice.[8][9] Neutralize the solution by adding a base (e.g., sodium hydroxide or sodium bicarbonate solution) until basic.[8] Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[8] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[8] The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent.[8][9]
Caption: Proposed Vilsmeier-Haack synthesis workflow.
For comprehensive characterization of the synthesized compound, the following analytical techniques are recommended.
Protocol:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[5]
-
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field spectrometer (400 MHz or higher) to enable unambiguous assignment of all proton and carbon signals.[5]
-
-
Mass Spectrometry (MS):
-
Analysis: Obtain a high-resolution mass spectrum (HRMS) using a suitable ionization technique (e.g., ESI or APCI) to confirm the elemental composition by determining the accurate mass of the molecular ion.[5]
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid compound or acquire the spectrum directly using an Attenuated Total Reflectance (ATR) accessory.[5][10]
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹ to identify characteristic functional group vibrations.[5]
-
Conclusion
This compound is a promising, yet underexplored, chemical entity.[1] Its bifunctional nature, featuring reactive aldehyde and chloro groups, makes it a valuable building block for creating diverse molecular libraries for screening in drug discovery and materials science.[1][6] This guide summarizes the available and predicted data for this compound. A significant need exists for comprehensive experimental characterization to determine its precise physical constants, obtain detailed spectroscopic data, and explore its biological activities to unlock its full potential.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | CAS 1211528-19-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to 1-Chloroisoquinoline-6-carbaldehyde and its Isomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Chloroisoquinoline-6-carbaldehyde, including its chemical identity and structure. Due to a notable scarcity of specific experimental data for this compound in publicly available literature, and frequent isomeric confusion, this guide also presents extensive technical information for the closely related and more thoroughly documented isomer, 6-Chloroisoquinoline-1-carbaldehyde. This dual focus aims to provide a valuable resource for researchers working with substituted chloroisoquinoline aldehydes.
Part 1: this compound
This compound is a distinct chemical entity with the aldehyde group at the 6-position and the chlorine atom at the 1-position of the isoquinoline ring.
Chemical Identification and Properties
Below is a summary of the available identification and property data for this compound.
| Property | Data | Reference(s) |
| CAS Number | 1211528-19-6 | [1][2] |
| Molecular Formula | C₁₀H₆ClNO | [3] |
| Molecular Weight | 191.61 g/mol | [3] |
| Appearance | Solid | [3] |
| SMILES | O=Cc1ccc2c(c1)ccnc2Cl | [1] |
| InChI Key | UGSADBAYHQRKOC-UHFFFAOYSA-N | [3] |
Molecular Structure
Caption: Molecular structure of this compound.
Part 2: 6-Chloroisoquinoline-1-carbaldehyde - A Well-Characterized Isomer
In contrast to the limited data on the 6-carbaldehyde isomer, a significant body of literature and technical data is available for 6-Chloroisoquinoline-1-carbaldehyde. This compound is a valuable building block in medicinal chemistry for synthesizing novel therapeutic agents.[4][5]
Chemical Identification and Properties
| Property | Data | Reference(s) |
| CAS Number | 1537415-87-4 | [5] |
| Molecular Formula | C₁₀H₆ClNO | [5] |
| Molecular Weight | 191.61 g/mol | [5] |
| Appearance | Yellow solid | [5] |
| Melting Point | 92–93 °C | [5] |
Predicted and Comparative Spectroscopic Data
Direct experimental spectroscopic data is limited, but predicted values and data from analogous compounds provide a strong basis for characterization.[6][7]
Table of Predicted Spectroscopic Data for 6-Chloroisoquinoline-1-carbaldehyde
| Technique | Data | Reference(s) |
| ¹H NMR | Predicted chemical shifts (in CDCl₃): ~10.2 ppm (s, 1H, CHO), ~8.6 ppm (d, 1H), ~8.3 ppm (d, 1H), ~8.0 ppm (d, 1H), ~7.8 ppm (d, 1H), ~7.7 ppm (dd, 1H) | [6] |
| ¹³C NMR | Predicted chemical shifts (in CDCl₃): ~193 ppm (C=O), with aromatic carbons appearing in the δ 120-150 ppm region. | [6][8] |
| IR | Predicted characteristic peaks (cm⁻¹): ~1700 (C=O stretch, aldehyde), ~3050 (Aromatic C-H stretch), ~1600, ~1480 (C=C, C=N stretch), ~830 (C-Cl stretch) | [6] |
| MS (EI) | Predicted m/z: 191/193 (M⁺/M⁺+2, ~3:1 ratio, characteristic of a single chlorine atom), 190/192 (loss of H), 162/164 (loss of CO) | [6] |
| HRMS (ESI-TOF) | Calculated for C₁₀H₇ClNO [M+H]⁺: 192.0216, Found: 192.0211 | [5] |
Experimental Protocols: Synthesis
Multiple synthetic routes for 6-Chloroisoquinoline-1-carbaldehyde have been proposed, leveraging established organic chemistry methodologies.[9]
1. Synthesis via Pomeranz-Fritsch and Vilsmeier-Haack Reactions
A common strategy involves the initial synthesis of the 6-chloroisoquinoline core, followed by formylation at the C1 position.[9][10]
-
Step 1: Synthesis of 6-Chloroisoquinoline (Pomeranz-Fritsch Reaction)
-
Schiff Base Formation: A mixture of 4-chlorobenzaldehyde and aminoacetaldehyde diethyl acetal is stirred in a solvent like ethanol at room temperature.[10] The solvent is then removed under reduced pressure to yield the crude Schiff base.[10]
-
Cyclization: The crude Schiff base is added slowly to a stirred, cold (0-10 °C) strong acid catalyst, such as concentrated sulfuric acid.[10] The mixture is then heated (e.g., 80°C for 4 hours) to effect cyclization.[9]
-
Work-up: The reaction mixture is cooled, poured onto crushed ice, and neutralized with a base (e.g., sodium hydroxide). The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated.[9] The crude product is purified by recrystallization or column chromatography.[9]
-
-
Step 2: Formylation of 6-Chloroisoquinoline (Vilsmeier-Haack Reaction)
-
Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃) is added dropwise to cooled (0 °C) N,N-dimethylformamide (DMF), keeping the temperature below 10 °C. The mixture is stirred to ensure complete formation of the reagent.[9]
-
Formylation: A solution of 6-chloroisoquinoline in DMF is added to the Vilsmeier reagent, and the mixture is heated (e.g., 90°C for 6-8 hours).[9]
-
Work-up and Purification: The cooled reaction mixture is poured onto crushed ice and basified. The product is extracted with dichloromethane, and the combined organic layers are dried and concentrated. The final product is purified by column chromatography.[9]
-
Caption: Proposed two-stage synthesis of 6-Chloroisoquinoline-1-carbaldehyde.
2. Synthesis via Oxidation
An alternative plausible route is the oxidation of 6-chloro-1-methylisoquinoline.[6]
-
Protocol:
-
To a solution of 6-chloro-1-methylisoquinoline in dioxane, add selenium dioxide (SeO₂).[6]
-
Heat the reaction mixture to reflux and monitor progress by Thin Layer Chromatography (TLC).[6]
-
Upon completion, cool the mixture and filter to remove selenium metal.[6]
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography to yield the final compound.[6]
-
Experimental Protocols: Structure Elucidation
A combination of modern analytical techniques is required for unambiguous structure elucidation.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[6]
-
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra on a high-field spectrometer (≥400 MHz) to establish proton-proton and proton-carbon correlations for unambiguous signal assignment.[6]
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Use a suitable ionization technique (e.g., ESI) to determine the accurate mass of the molecular ion, confirming the elemental composition.[6]
-
-
Infrared (IR) Spectroscopy:
Caption: Workflow for the structural elucidation of the synthesized compound.[6]
Applications in Drug Development
The 6-Chloroisoquinoline-1-carbaldehyde scaffold is a promising starting point for developing novel therapeutic agents. The aldehyde group serves as a versatile handle for creating diverse compound libraries through reactions like condensation and reductive amination.[9]
-
Anticancer Potential: Thiosemicarbazone derivatives of isoquinoline-1-carboxaldehydes have demonstrated significant antineoplastic activity.[11]
-
Antimicrobial and Anti-inflammatory Activity: Schiff bases and other derivatives are being investigated for their potential as antimicrobial and anti-inflammatory agents.[11] The ability of isoquinoline derivatives to inhibit nitric oxide (NO) production is a key area of interest for developing new anti-inflammatory drugs.[11]
This guide highlights the available information for this compound and provides an in-depth look at its more studied isomer, 6-Chloroisoquinoline-1-carbaldehyde. Researchers should exercise caution and verify the identity of their materials, as isomeric confusion is common. The detailed protocols and data for the 1-carbaldehyde isomer offer a solid foundation for further research and development in this area of medicinal chemistry.
References
- 1. This compound | CAS 1211528-19-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. frontierspecialtychemicals.com [frontierspecialtychemicals.com]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Versatile Scaffold: A Technical Guide to 1-Chloroisoquinoline-6-carbaldehyde and Its Isomers in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 1-chloroisoquinoline-6-carbaldehyde and its positional isomer, 6-chloroisoquinoline-1-carbaldehyde, as pivotal building blocks in the landscape of medicinal chemistry. The isoquinoline core is a well-established privileged scaffold, forming the foundation of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The strategic incorporation of a chlorine atom and a reactive carbaldehyde group onto this framework offers a versatile platform for the synthesis of novel therapeutic agents.
While both isomers hold potential, a significant disparity exists in the currently available scientific literature. This guide will begin by addressing the commercially available, yet less documented, this compound, followed by a comprehensive overview of the more extensively studied 6-chloroisoquinoline-1-carbaldehyde, covering its synthesis, chemical reactivity, and applications in drug discovery.
The Landscape of Chloroisoquinoline-carbaldehyde Isomers
A critical point of clarification for researchers is the distinction between two key positional isomers:
-
This compound (CAS 1211528-19-6): This isomer, specified in the topic, is commercially available from several chemical suppliers.[1][2][3][4] However, detailed public-domain literature regarding its synthesis, specific applications, and biological activity is sparse.
-
6-Chloroisoquinoline-1-carbaldehyde (CAS 1537415-87-4): In contrast, this isomer is the subject of more extensive research and documentation, particularly concerning its synthesis and potential as a precursor for various bioactive molecules.[5]
This guide will focus primarily on the latter, given the wealth of available data, while presenting all accessible information for the former.
Physicochemical Properties
The position of the chloro and carbaldehyde groups influences the molecule's electronic properties, reactivity, and potential interactions with biological targets. A summary of their key properties is presented below.
| Property | This compound | 6-Chloroisoquinoline-1-carbaldehyde |
| CAS Number | 1211528-19-6[1][2][3] | 1537415-87-4[5] |
| Molecular Formula | C₁₀H₆ClNO[1] | C₁₀H₆ClNO[5] |
| Molecular Weight | 191.62 g/mol | 191.61 g/mol [5] |
| Appearance | Not specified in available literature | Yellow solid[5] |
| Melting Point | Not specified in available literature | 92–93 °C[5] |
| SMILES | O=Cc1ccc2c(c1)ccnc2Cl[3] | O=Cc1c(Cl)ncc2cc(Cl)ccc12 (SMILES for related structures) |
| LogP | 2.28 (Predicted)[2] | Data not available |
Synthesis of Chloroisoquinoline-carbaldehyde Scaffolds
Proposed Synthetic Pathways for 6-Chloroisoquinoline-1-carbaldehyde
Two primary multi-step synthetic routes are commonly cited: the Pomeranz-Fritsch reaction followed by Vilsmeier-Haack formylation, and the Reissert-Henze reaction.
This approach first constructs the 6-chloroisoquinoline core, which is then formylated to introduce the aldehyde group at the C1 position.[6][7]
-
Schiff Base Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-chlorobenzaldehyde (1.0 mol) and 2,2-diethoxyethylamine (1.1 mol) in toluene (500 mL).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture until the theoretical amount of water is collected.
-
Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude benzalaminoacetal.
-
Cyclization: Carefully add the crude benzalaminoacetal dropwise to ice-cold concentrated sulfuric acid (500 mL) with vigorous stirring.
-
Allow the mixture to warm to room temperature and then heat at 80°C for 4 hours.[6]
-
Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.
-
Basify the solution with concentrated sodium hydroxide to pH >10, keeping the temperature below 20°C.
-
Extract the aqueous layer with dichloromethane (3 x 300 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 6-chloroisoquinoline.
-
Vilsmeier Reagent Preparation: In a three-necked flask, cool N,N-dimethylformamide (3.0 mol) to 0°C in an ice-salt bath.
-
Add phosphorus oxychloride (3.0 mol) dropwise, maintaining the temperature below 10°C.
-
Stir the mixture at room temperature for 30 minutes.
-
Formylation: Dissolve 6-chloroisoquinoline (1.0 mol) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.
-
Heat the reaction mixture at 90°C for 6-8 hours, monitoring by TLC.
-
Work-up: Cool the mixture and pour it onto crushed ice.
-
Neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 400 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude solid by recrystallization or column chromatography to yield 6-chloroisoquinoline-1-carbaldehyde.[6]
This alternative method introduces the carbaldehyde group at the C-1 position via a Reissert compound intermediate.[8]
-
N-Oxidation: Dissolve 6-chloroisoquinoline in a suitable solvent (e.g., glacial acetic acid). Add an oxidizing agent, such as m-CPBA or 30% hydrogen peroxide, portion-wise at 0°C. Stir until the starting material is consumed (monitor by TLC). Work up by neutralizing and extracting the N-oxide.
-
Reissert Compound Formation: Dissolve the 6-chloroisoquinoline N-oxide in an anhydrous solvent like dichloromethane under an inert atmosphere. Add a cyanide source (e.g., KCN in a two-phase system or TMSCN). Cool to 0°C and slowly add an acylating agent like benzoyl chloride. Stir at room temperature until the N-oxide is consumed.
-
Hydrolysis: The resulting Reissert compound is then hydrolyzed (specific conditions not detailed in the snippets) to yield the final product.
-
Purification: Purify the final 6-chloroisoquinoline-1-carbaldehyde by column chromatography or recrystallization.[8]
Chemical Reactivity and Derivative Synthesis
The aldehyde functionality of chloroisoquinoline-carbaldehydes is a versatile handle for a wide range of chemical transformations, making it a valuable precursor for creating libraries of novel compounds.[6][9]
Key Transformations of the Aldehyde Group
-
Reductive Amination: To introduce diverse amine-containing side chains.[9]
-
Condensation Reactions: To form Schiff bases, hydrazones, and thiosemicarbazones.[6][10][11]
-
Wittig and Olefination Reactions: To extend the carbon framework.[6]
-
Oxidation: To form the corresponding carboxylic acid.[6]
-
Reduction: To form the corresponding alcohol.[12]
-
In a round-bottom flask, dissolve 6-chloroisoquinoline-1-carbaldehyde (1.0 mmol) in absolute ethanol (20 mL).
-
To this solution, add the desired substituted primary amine (1.0 mmol).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux with continuous stirring for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to allow the Schiff base product to crystallize.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry.
Applications in Medicinal Chemistry and Drug Discovery
While specific biological data for this compound is lacking, the broader class of chloroisoquinoline derivatives, and specifically derivatives of the 6-chloro-1-carbaldehyde isomer, have shown significant promise in several therapeutic areas.[5][10]
Anticancer Activity
Derivatives of isoquinoline-1-carboxaldehyde, particularly thiosemicarbazones, have demonstrated potential as antineoplastic agents.[10] Studies on related compounds suggest that these molecules can exert cytotoxic effects through multiple mechanisms, including the disruption of the mitochondrial electron transport chain, leading to the generation of reactive oxygen species (ROS) and subsequent DNA damage, ultimately triggering apoptosis in cancer cells.[10]
Antimicrobial Activity
Schiff bases derived from related chloroquinoline-carbaldehydes have been screened for antimicrobial activity, with some showing moderate efficacy against Escherichia coli and Candida albicans. This suggests that Schiff base derivatives of 6-chloroisoquinoline-1-carbaldehyde could be a productive area for the discovery of new antimicrobial agents.[10]
Anti-inflammatory Potential
Isoquinoline derivatives have been investigated for their ability to modulate inflammatory pathways. A key strategy in developing novel anti-inflammatory drugs is the inhibition of nitric oxide (NO) production in macrophages. The evaluation of 6-chloroisoquinoline-1-carbaldehyde derivatives for their capacity to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages could reveal their potential as anti-inflammatory agents.[10]
A General Workflow for Biological Screening
The development of new drugs from these building blocks follows a logical progression from synthesis to biological evaluation.
Conclusion
This compound and its isomer 6-chloroisoquinoline-1-carbaldehyde represent valuable and versatile building blocks in medicinal chemistry. While a significant knowledge gap exists for the 1-chloro-6-carbaldehyde isomer, its commercial availability provides an opportunity for new research avenues. The extensive documentation on the synthesis and reactivity of 6-chloroisoquinoline-1-carbaldehyde underscores its utility as a scaffold for generating diverse molecular libraries. The demonstrated potential of its derivatives in anticancer, antimicrobial, and anti-inflammatory research highlights the promise of this compound class. This technical guide provides a foundational resource to aid researchers and scientists in the synthesis and exploration of these and related compounds for the development of novel therapeutic agents.
References
- 1. 1211528-19-6 | MFCD15526625 | this compound [aaronchem.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. This compound | CAS 1211528-19-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. frontierspecialtychemicals.com [frontierspecialtychemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Theoretical and Predicted NMR Spectra of 6-Chloroisoquinoline-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: 6-Chloroisoquinoline-1-carbaldehyde is a halogenated heterocyclic aldehyde with significant potential as a versatile intermediate in medicinal chemistry and materials science.[1] The isoquinoline scaffold is a key structural motif in numerous biologically active compounds and natural products.[1] The strategic placement of a chlorine atom at the 6-position and a reactive carbaldehyde group at the 1-position is anticipated to substantially influence its chemical reactivity and biological properties.[1] Accurate structural elucidation through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental to understanding its structure-activity relationships and advancing its application in research and development.[1]
This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectra of 6-Chloroisoquinoline-1-carbaldehyde. Due to the limited availability of direct experimentally verified data in published literature, this document relies on predicted values and data from structurally analogous compounds to serve as a foundational resource.[1][2][3]
Note on Nomenclature: The available scientific data pertains to 6-Chloroisoquinoline-1-carbaldehyde. This document will focus on this isomer.
Predicted Spectroscopic Data
While detailed, experimentally verified spectroscopic data for 6-Chloroisoquinoline-1-carbaldehyde is not widely published, predictions can be made with a high degree of confidence based on the analysis of structurally related compounds like 6-chloroquinoline and isoquinoline-1-carbaldehyde.[1][2]
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to feature distinct signals for the aldehyde proton and the aromatic protons on the isoquinoline ring.[2] The aldehyde proton is characteristically found in the downfield region (δ 9-10 ppm) as a singlet.[2] The aromatic protons are expected to display complex splitting patterns between δ 7-9 ppm.[2]
Table 1: Predicted ¹H NMR Data for 6-Chloroisoquinoline-1-carbaldehyde (in CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| H-1 (CHO) | ~10.2 | s | - | Aldehyde proton, deshielded.[1] |
| H-3 | ~8.6 | d | ~5.5 | Alpha to nitrogen, deshielded.[1] |
| H-4 | ~7.8 | d | ~5.5 | Beta to nitrogen.[1] |
| H-5 | ~8.0 | d | ~8.8 | Peri-position to chlorine, deshielded.[1] |
| H-7 | ~7.7 | dd | ~8.8, ~2.0 | Ortho and meta coupling.[1] |
| H-8 | ~8.3 | d | ~2.0 | Meta coupling to H-7.[1] |
(Data sourced from BenchChem)[1]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum is predicted to show ten distinct signals. The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of δ 190-200 ppm, while the aromatic carbons will appear in the δ 120-150 ppm region.[2]
Table 2: Predicted ¹³C NMR Data for 6-Chloroisoquinoline-1-carbaldehyde (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C-1 (CHO) | ~193 | Aldehyde carbonyl carbon.[1] |
| C-1a | ~152 | Carbon bearing the aldehyde group.[1] |
| C-3 | ~144 | Alpha to nitrogen.[1] |
| C-4 | ~122 | Beta to nitrogen.[1] |
| C-4a | ~138 | Bridgehead carbon.[1] |
| C-5 | ~129 | |
| C-6 | ~136 | Carbon bearing the chlorine atom.[1] |
| C-7 | ~130 | |
| C-8 | ~128 | |
| C-8a | ~129 | Bridgehead carbon.[1] |
(Data sourced from BenchChem)[1]
Comparative Experimental Data: Isoquinoline-6-carbaldehyde
For comparative purposes, the experimental NMR data for the related compound Isoquinoline-6-carbaldehyde is presented below. The absence of the chloro group and the different positioning of the carbaldehyde group will influence chemical shifts relative to the target molecule.[3]
Table 3: Experimental ¹H and ¹³C NMR Data for Isoquinoline-6-carbaldehyde (in CDCl₃)
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|---|---|---|---|
| ¹H NMR | |||
| Aldehyde-H | 10.37 | s | - |
| H-1 | 9.31 | s | - |
| H-3 | 8.96 | d | 6.0 |
| H-4 | 8.69 | d | 6.0 |
| H-5, H-7 | 8.20 | t | 8.2 |
| H-8 | 7.75 | dd | 8.0, 7.3 |
| ¹³C NMR | |||
| C=O | 192.7 | ||
| C-1 | 153.0 | ||
| C-3 | 146.4 | ||
| C-4a | 140.0 | ||
| C-6 | 134.9 | ||
| C-8a | 133.4 | ||
| C-5 | 130.7 | ||
| C-8 | 128.8 | ||
| C-7 | 126.7 | ||
| C-4 | 117.9 |
(Data sourced from Supporting Information for Palladium-Catalyzed Synthesis of Aldehydes...)[4]
Experimental Protocols for NMR Spectroscopy
The following section details a generalized experimental protocol for the acquisition of NMR spectra for compounds like 6-Chloroisoquinoline-1-carbaldehyde.
Sample Preparation
-
Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1][5]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[1]
-
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Spectroscopy
-
Instrument: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.[1]
-
Technique: A standard 1D proton NMR experiment is typically sufficient.[6]
-
Key Parameters:
-
Number of Scans: 8 to 16 scans are usually adequate for sufficient signal-to-noise.
-
Relaxation Delay (d1): A delay of 1-2 seconds is standard.[6]
-
Acquisition Time: Typically 2-4 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0 ppm. Integrate all signals.
¹³C NMR Spectroscopy
-
Instrument: Acquire the spectrum on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
Technique: A standard 1D proton-decoupled ¹³C NMR experiment is used to simplify the spectrum to singlets for each unique carbon.[1][7]
-
Key Parameters:
-
Decoupling: Utilize broadband proton decoupling.[7]
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required.
-
Relaxation Delay (d1): A 2-second delay is common.
-
-
Data Processing: Process the data similarly to the ¹H spectrum. Quaternary carbons may appear weaker due to longer relaxation times.[8]
2D NMR Experiments (for Unambiguous Assignment)
For definitive structural confirmation, 2D NMR experiments are crucial:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent in the spin system.[9]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for connecting different spin systems and assigning quaternary carbons.[7]
Visualizations: Workflows and Pathways
To contextualize the role of NMR analysis, the following diagrams illustrate key logical and experimental workflows relevant to the study of 6-Chloroisoquinoline-1-carbaldehyde.
Caption: Workflow for Synthesis and Structural Elucidation.
Caption: Hypothetical Signaling Pathway Inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. sc.edu [sc.edu]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
An In-depth Technical Guide to the Vilsmeier-Haack Formylation of 6-Chloroisoquinoline
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the Vilsmeier-Haack formylation of 6-chloroisoquinoline, a critical reaction for synthesizing valuable chemical intermediates. The isoquinoline scaffold is a core component in numerous natural alkaloids and synthetic compounds with a wide range of biological activities.[1] The presence of a chlorine atom at the 6-position and the introduction of a reactive carbaldehyde group make the resulting product, 6-chloroisoquinoline-1-carbaldehyde, a versatile building block for drug discovery and medicinal chemistry.[1][2]
While specific, dedicated studies on the formylation of 6-chloroisoquinoline are not extensively detailed in publicly available literature, a reliable synthetic pathway can be established based on well-documented organic chemistry methodologies for analogous compounds.[1] This document outlines the reaction mechanism, detailed experimental protocols, and predicted analytical data for the resulting product.
Reaction Mechanism
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][3] The reaction proceeds in two primary stages: the formation of the Vilsmeier reagent, followed by an electrophilic aromatic substitution on the substrate.[4][5]
Stage 1: Formation of the Vilsmeier Reagent The reaction's success is contingent on the efficient in-situ formation of the Vilsmeier reagent, a chloroiminium salt.[6] This electrophilic species is generated from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with a halogenating agent like phosphorus oxychloride (POCl₃).[4][6][7] The nitrogen atom in DMF attacks the phosphorus atom of POCl₃, leading to the formation of the reactive iminium cation, [(CH₃)₂N=CHCl]⁺, which is the key electrophile.[8][9]
Stage 2: Electrophilic Aromatic Substitution and Hydrolysis The 6-chloroisoquinoline substrate, acting as a nucleophile, attacks the electrophilic carbon of the Vilsmeier reagent.[3][4] The position of formylation on the isoquinoline ring is directed by the electronic effects of the existing substituents.[6] A chlorine atom is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution.[6] However, the reaction can proceed, often requiring heat, with substitution favoring positions that are least deactivated.[1][6] In the case of 6-chloroisoquinoline, formylation plausibly occurs at the C1 position.
The electrophilic attack results in the formation of an iminium ion intermediate.[7] This intermediate is then hydrolyzed during the aqueous work-up step to yield the final aldehyde product, 6-chloroisoquinoline-1-carbaldehyde.[3][6]
Caption: The Vilsmeier-Haack reaction pathway for 6-chloroisoquinoline.
Experimental Protocols
While a specific protocol for 6-chloroisoquinoline is not widely published, the following is a generalized and robust procedure adapted from methodologies for analogous isoquinoline and quinoline syntheses.[1][10]
2.1. Materials and Reagents
-
6-Chloroisoquinoline (1.0 equivalent)
-
N,N-Dimethylformamide (DMF), anhydrous (3.0-5.0 equivalents)[6]
-
Phosphorus oxychloride (POCl₃) (3.0 equivalents) or Phosphorus pentachloride (PCl₅)[1][10]
-
Crushed ice / Ice water
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution for neutralization[6][11]
-
Ethyl acetate or Dichloromethane for extraction[6]
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[1]
2.2. Step-by-Step Procedure
Caption: Generalized experimental workflow for the synthesis of 6-chloroisoquinoline-1-carbaldehyde.
1. Preparation of the Vilsmeier Reagent:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (3.0 mol).[1][6]
-
Cool the flask to 0°C in an ice-salt bath.[1]
-
Add phosphorus oxychloride (3.0 mol) dropwise with constant stirring, ensuring the internal temperature is maintained below 10°C.[1]
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.[1]
2. Formylation Reaction:
-
Dissolve 6-chloroisoquinoline (1.0 mol) in a minimal amount of anhydrous DMF.[6]
-
Add this solution dropwise to the pre-formed Vilsmeier reagent.[1][6]
-
Once the addition is complete, heat the reaction mixture to a temperature between 60°C and 90°C.[1][6] The optimal temperature depends on the substrate's reactivity; less reactive substrates often require heating.[6]
-
The reaction time can vary from a few hours to overnight.[6] Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]
3. Work-up and Purification:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.[11]
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.[11]
-
Neutralize the acidic solution with a base, such as sodium carbonate or sodium hydroxide solution, until a pH of >10 is reached, keeping the temperature below 20°C.[1][6] This step facilitates the hydrolysis of the iminium salt to the aldehyde.[6]
-
The product may precipitate as a solid. If so, collect it by filtration, wash thoroughly with cold water, and dry under a vacuum.[6][11]
-
If the product does not precipitate, extract the aqueous mixture multiple times with a suitable organic solvent like ethyl acetate (e.g., 3 x 400 mL).[1][6]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the crude product.[1][4]
-
Purify the crude solid by recrystallization from a solvent such as ethanol or by column chromatography on silica gel.[1]
Quantitative and Spectroscopic Data
Direct experimental data for 6-chloroisoquinoline-1-carbaldehyde is not widely published. The following tables summarize predicted spectroscopic data based on analysis of structurally analogous compounds.[12][13]
Table 1: Predicted Mass Spectrometry Data for C₁₀H₆ClNO [2][12]
| Property | Predicted Value | Notes |
| Monoisotopic Mass | 191.0138 m/z | |
| Molecular Ion (M⁺) | m/z 191/193 | Characteristic isotopic pattern for one chlorine atom (~3:1 ratio) |
| Key Fragments | m/z 190/192 (loss of H), 162/164 (loss of CO) |
Table 2: Predicted NMR Spectroscopic Data [2][12]
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | ~10.2 | s | Aldehyde proton (CHO) |
| ~8.6 | d | H-3 (alpha to nitrogen) | |
| ~8.3 | d | H-8 | |
| ~8.0 | d | H-5 (peri-position to chlorine) | |
| ~7.8 | d | H-4 (beta to nitrogen) | |
| ~7.7 | dd | H-7 | |
| ¹³C | ~193 | - | Carbonyl carbon (C=O) |
| ~152 | - | C-1a (carbon bearing the aldehyde) | |
| ~136 | - | C-6 (carbon bearing chlorine) | |
| ~128-130 | - | Remaining aromatic carbons (C-4a, C-5, C-7, C-8, C-8a) |
Table 3: Predicted Infrared (IR) Spectroscopy Data [2][12]
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~3050 | Aromatic C-H stretch | Medium |
| ~1700 | Carbonyl (C=O) stretch | Strong |
| ~1600, ~1480 | Aromatic C=C and C=N stretch | Medium |
| ~830 | C-Cl stretch | Medium |
Troubleshooting and Optimization
-
Low or No Yield: This common issue can stem from poor reagent quality. Always use fresh, anhydrous DMF and POCl₃.[6] Wet DMF can contain dimethylamine, which reduces the effectiveness of the Vilsmeier reagent.[6] Insufficient heating or reaction time may also lead to incomplete conversion, which should be monitored by TLC.[6]
-
Side Product Formation: If the isoquinoline substrate contains other nucleophilic groups (e.g., -OH, -NH₂), they may react with POCl₃ or the Vilsmeier reagent.[6] Protecting these sensitive groups before the reaction is advisable.[6] Overly high temperatures can also lead to product decomposition.[6]
-
Difficult Purification: If the product is oily or purification is challenging due to impurities of similar polarity, trituration with a non-polar solvent may induce solidification.[11] Optimizing column chromatography conditions (e.g., solvent system) is also crucial.[11]
-
Exothermic Reaction: The formation of the Vilsmeier reagent can be highly exothermic.[11] Ensure adequate cooling and slow, dropwise addition of POCl₃ to maintain temperature control, especially during scale-up.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
The Carbaldehyde Group in Isoquinolines: A Hub of Reactivity and a Gateway to Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] The introduction of a carbaldehyde group onto this privileged heterocyclic system unlocks a vast potential for chemical diversification, rendering isoquinoline carbaldehydes versatile intermediates in the synthesis of complex molecules and potential drug candidates.[2][3] This technical guide provides a comprehensive overview of the stability and reactivity of the carbaldehyde group in isoquinolines, offering detailed experimental protocols for key transformations and insights into its role in modulating biological signaling pathways.
Stability of the Isoquinoline Carbaldehyde Core
The stability of an isoquinoline carbaldehyde is influenced by the electronic properties of the isoquinoline ring system and the ambient conditions. The electron-withdrawing nature of the nitrogen atom in the isoquinoline ring enhances the electrophilicity of the carbonyl carbon, making the aldehyde group susceptible to both nucleophilic attack and degradation under certain conditions.[4]
Aromatic aldehydes like isoquinoline carbaldehyde can be sensitive to both acidic and basic environments. Under acidic conditions, the primary degradation pathway can be the acid-catalyzed hydration of the aldehyde to form a geminal diol, which is typically a reversible process. The nitrogen atom of the isoquinoline ring is also susceptible to protonation in acidic media, which can further influence the molecule's overall electron density and reactivity.
In strongly basic conditions and in the absence of α-hydrogens, isoquinoline carbaldehydes can undergo the Cannizzaro reaction. This disproportionation reaction involves two molecules of the aldehyde reacting to form the corresponding primary alcohol and carboxylic acid.
For optimal stability and to prevent degradation, isoquinoline carbaldehydes should be stored in a cool, dry, and dark place, preferably under an inert atmosphere. Solutions should be prepared fresh, and buffered conditions should be considered for reactions sensitive to pH fluctuations.
Reactivity and Key Transformations of the Carbaldehyde Group
The electrophilic carbonyl carbon of the carbaldehyde group is a prime target for a wide array of nucleophiles, making it a highly versatile functional handle for synthetic chemists.[4] This reactivity allows for the construction of diverse molecular architectures and the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. Key reactions of the isoquinoline carbaldehyde group include oxidation, reduction, and carbon-carbon bond-forming reactions.
Oxidation to Carboxylic Acid
The aldehyde group can be readily oxidized to the corresponding carboxylic acid using various oxidizing agents. This transformation is fundamental in the synthesis of isoquinoline carboxylic acid derivatives, which are themselves valuable intermediates and biologically active compounds.
Reduction to Primary Alcohol
The reduction of the carbaldehyde to a primary alcohol is a common transformation that can be achieved using mild reducing agents like sodium borohydride. This reaction provides access to isoquinoline methanol derivatives.
Carbon-Carbon Bond Forming Reactions
The ability of the carbaldehyde group to participate in carbon-carbon bond-forming reactions is central to its utility in synthetic chemistry. Reactions such as the Wittig reaction and Knoevenagel condensation allow for the introduction of new carbon frameworks and functional groups.
Table 1: Summary of Key Reactions of Isoquinoline Carbaldehydes
| Reaction | Reagents and Conditions | Product |
| Oxidation | Jones reagent (CrO₃ in H₂SO₄), acetone, 0 °C | Isoquinoline carboxylic acid |
| Reduction | Sodium borohydride (NaBH₄), methanol, 0 °C to room temperature | Isoquinoline methanol |
| Wittig Reaction | Phosphonium ylide (e.g., (carbethoxymethylene)triphenylphosphorane), toluene, reflux | (E)-alkenyl isoquinoline derivative |
| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile), weak base catalyst (e.g., piperidine), ethanol, reflux | α,β-unsaturated isoquinoline derivative |
Spectroscopic Characterization
The unambiguous identification and characterization of isoquinoline carbaldehydes and their derivatives are crucial. A combination of spectroscopic techniques is employed for this purpose.
Table 2: Spectroscopic Data for Isoquinoline-1-carbaldehyde
| Spectroscopic Technique | Key Features |
| ¹H NMR (CDCl₃) | Aldehyde proton (CHO) singlet around δ 10.39 ppm. Aromatic protons in the range of δ 7.7-9.4 ppm. |
| ¹³C NMR (CDCl₃) | Carbonyl carbon (C=O) resonance around δ 193 ppm. Aromatic carbons in the range of δ 120-155 ppm. |
| IR (KBr) | Strong C=O stretching vibration around 1700 cm⁻¹. C-H stretching of the aldehyde group around 2850 and 2750 cm⁻¹. |
| Mass Spectrometry (ESI+) | Molecular ion peak [M+H]⁺ corresponding to the molecular weight. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for researchers. The following sections provide step-by-step procedures for key transformations of isoquinoline carbaldehydes.
Protocol 1: Oxidation of Isoquinoline-1-carbaldehyde to Isoquinoline-1-carboxylic Acid
Materials:
-
Isoquinoline-1-carbaldehyde
-
Acetone
-
Jones reagent (prepared by dissolving 26.72 g of CrO₃ in 23 ml of concentrated H₂SO₄ and diluting with water to 100 ml)
-
Isopropanol
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve isoquinoline-1-carbaldehyde (1.0 mmol) in acetone (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add Jones reagent dropwise to the stirred solution until the orange color persists.
-
Stir the mixture at 0 °C for 1 hour.
-
Quench the excess oxidant by the dropwise addition of isopropanol until the solution turns green.
-
Filter the mixture to remove the chromium salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and adjust the pH to be acidic.
-
Extract the product with an organic solvent (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.
Protocol 2: Wittig Reaction of 6-Chloroisoquinoline-1-carbaldehyde with a Stabilized Ylide
Materials:
-
6-Chloroisoquinoline-1-carbaldehyde
-
Stabilized ylide (e.g., (carbethoxymethylene)triphenylphosphorane)
-
Toluene
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 6-chloroisoquinoline-1-carbaldehyde (1.0 eq) in toluene.
-
Add the stabilized ylide (1.1 eq) to the solution in one portion.
-
Heat the reaction mixture to reflux (approximately 110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the (E)-alkene.[5]
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.[5]
Protocol 3: Knoevenagel Condensation of 2-Methoxyquinoline-4-carbaldehyde with Malononitrile
Materials:
-
2-Methoxyquinoline-4-carbaldehyde
-
Malononitrile
-
Ethanol
-
Piperidine
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 2-methoxyquinoline-4-carbaldehyde (1.0 eq).
-
Add malononitrile (1.0 - 1.2 eq) to the flask.
-
Add ethanol (10-20 mL per gram of aldehyde).
-
To this mixture, add a catalytic amount of piperidine (2-3 drops).
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture.
-
Add cold deionized water to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and air dry.[1][6]
Role in Modulating Signaling Pathways
Isoquinoline derivatives are known to interact with various biological targets and modulate key signaling pathways implicated in diseases such as cancer and inflammation.[7] The carbaldehyde group serves as a crucial anchor or a reactive pharmacophore that can be transformed to interact with specific residues in target proteins.
One of the critical pathways often implicated is the Mitogen-Activated Protein Kinase (MAPK) / Nuclear Factor-kappa B (NF-κB) pathway.[7] Isoquinoline-1-carboxamides, which can be synthesized from the corresponding carbaldehydes, have been shown to inhibit this pathway.[7] The inhibition of IκB phosphorylation prevents the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[7]
Experimental and Drug Discovery Workflows
The development of novel therapeutics based on the isoquinoline carbaldehyde scaffold involves a systematic workflow encompassing synthesis, characterization, and biological evaluation.
A typical drug discovery workflow begins with the chemical modification of the starting isoquinoline carbaldehyde to generate a library of diverse derivatives. These compounds are then purified and their structures confirmed using spectroscopic methods. The library is subsequently screened in various in vitro assays to identify "hits" with desired biological activity. Promising hits undergo lead optimization to improve their potency, selectivity, and pharmacokinetic properties, followed by in vivo studies to evaluate their efficacy and safety in animal models, ultimately leading to the identification of a drug candidate.
Conclusion
The carbaldehyde group on the isoquinoline ring is a feature of immense synthetic value, providing a reactive site for a plethora of chemical transformations. Its strategic manipulation allows for the creation of diverse libraries of compounds with the potential to modulate key biological pathways. A thorough understanding of the stability and reactivity of isoquinoline carbaldehydes, coupled with robust experimental protocols and systematic screening workflows, is paramount for the successful development of novel isoquinoline-based therapeutics. This guide serves as a foundational resource for researchers embarking on this exciting and promising area of drug discovery.
References
- 1. ijcps.org [ijcps.org]
- 2. benchchem.com [benchchem.com]
- 3. name-reaction.com [name-reaction.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets for 1-Chloroisoquinoline-6-carbaldehyde Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] 1-Chloroisoquinoline-6-carbaldehyde represents a promising, yet underexplored, starting material for the synthesis of novel therapeutic agents.[1] The presence of a reactive carbaldehyde at the 1-position and a chlorine atom at the 6-position provides a versatile platform for generating diverse derivatives, primarily through the formation of thiosemicarbazones and Schiff bases.[1] This technical guide consolidates the current understanding of the potential therapeutic applications of these derivatives, focusing on oncology, infectious diseases, and inflammation. Drawing on data from closely related analogues, this document outlines potential mechanisms of action, key therapeutic targets, and detailed experimental protocols to guide future research and development.
Core Scaffold and Derivatives
This compound is a halogenated heterocyclic aldehyde that serves as a key intermediate for chemical synthesis.[1] Its molecular formula is C₁₀H₆ClNO, and its molecular weight is 191.61 g/mol .[2] The primary derivatives of interest are synthesized via condensation reactions with the aldehyde group.
-
Thiosemicarbazones: Formed by reacting the carbaldehyde with a thiosemicarbazide. These derivatives are particularly noted for their potent anticancer activity.[3]
-
Schiff Bases: Formed by reacting the carbaldehyde with a primary amine. These compounds have shown promise as antimicrobial and anti-inflammatory agents.[4]
Potential Therapeutic Targets and Mechanisms of Action
Anticancer Activity
Derivatives of isoquinoline-1-carboxaldehyde, especially thiosemicarbazones, are significant candidates for antineoplastic agents.[3]
Primary Target: Induction of Oxidative Stress via Copper Ionophoresis
The most prominent proposed mechanism of action for isoquinoline-based thiosemicarbazones is their function as copper ionophores.[3] These molecules chelate intracellular copper and transport it into the mitochondria.[5] This disrupts the mitochondrial electron transport chain, leading to a cascade of events culminating in apoptotic cell death.
-
Generation of Reactive Oxygen Species (ROS): The disruption of the electron transport chain leads to the production of superoxide and other ROS.
-
DNA Damage: Increased ROS levels cause significant damage to DNA.
-
Apoptosis Induction: The cellular stress and DNA damage trigger programmed cell death.
-
Interference with DNA Synthesis: These compounds have also been found to interfere with DNA synthesis, further contributing to their cytotoxic effects.
A study on a closely related compound, a 6-fluoro isoquinoline thiosemicarbazone (HCT-13), demonstrated that its cytotoxicity is copper-dependent.[5]
Antimicrobial Activity
Schiff base derivatives of heterocyclic aldehydes are well-documented for their antibacterial and antifungal properties.[4] The imine group is crucial for their activity, and the lipophilicity of the molecule, enhanced by the chloro-isoquinoline moiety, likely facilitates its passage through microbial cell membranes.[4] While specific studies on this compound Schiff bases are limited, related compounds have shown activity against various pathogens.
Potential Targets:
-
Bacterial cell wall synthesis
-
Bacterial DNA gyrase
-
Fungal ergosterol biosynthesis
Anti-inflammatory Activity
Isoquinoline derivatives have been investigated for their ability to modulate inflammatory pathways. A key target is the inhibition of nitric oxide (NO) production, a hallmark of chronic inflammation.
Primary Target: Inducible Nitric Oxide Synthase (iNOS)
In inflammatory conditions, macrophages are often stimulated by lipopolysaccharide (LPS), leading to the upregulation of iNOS and subsequent overproduction of NO.[6] Isoquinoline derivatives may exert their anti-inflammatory effects by inhibiting the expression or activity of iNOS.[6][7] This can occur through the modulation of upstream signaling pathways such as MAPKs and NF-κB.[7]
Quantitative Data from Analogous Compounds
Direct quantitative data for derivatives of this compound are not widely available. The following tables summarize data from structurally related compounds to indicate the potential potency.
Table 1: Anticancer Activity of an Analogous Isoquinoline Thiosemicarbazone
Compound: HCT-13 (6-Fluoro-isoquinoline thiosemicarbazone)
| Cancer Model | Cell Line | Activity Metric | Result (nM) | Reference |
| Pancreatic Cancer | PANC-1 | IC₅₀ | 1 - 200 | [5] |
| Small Cell Lung Carcinoma | H69AR | IC₅₀ | 1 - 200 | [5] |
| Prostate Cancer | PC-3 | IC₅₀ | 1 - 200 | [5] |
| Leukemia | MOLM-13 | IC₅₀ | 1 - 200 | [5] |
Table 2: Representative Antimicrobial Activity of Schiff Base Derivatives
Note: These are not isoquinoline derivatives but represent the potential of the Schiff base functional group.
| Compound | Organism | Activity Metric | Result (µg/mL) | Reference |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | E. coli | MIC | 1.6 | [8] |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | S. aureus | MIC | 3.4 | [8] |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | A. niger | MIC | 47.5 | [8] |
| Cyano/Chloro benzaldehyde derivatives | E. coli, S. aureus | MIC | 6.25 | [9] |
Table 3: Representative Anti-inflammatory Activity of Isoquinoline Derivatives
| Compound Class | Assay | Activity Metric | Result (µM) | Reference |
| Chiral pyrazolo isoquinoline derivatives | NO Inhibition (LPS-induced RAW 264.7) | IC₅₀ | 20.76 - 47.8 | [6] |
| Pyrimido-isoquinolin-4-one (IQ3b) | Phosphodiesterase Inhibition | IC₅₀ | 11 | [10] |
Experimental Protocols
Synthesis of Thiosemicarbazone Derivatives
This protocol describes a general method for the synthesis of thiosemicarbazone derivatives.
-
Dissolve this compound (1 mmol) in ethanol.
-
Add a solution of the appropriate thiosemicarbazide (1 mmol) in ethanol.
-
Add a catalytic amount of an acid (e.g., sulfuric acid).
-
Reflux the mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture.
-
Collect the precipitated solid by filtration.
-
Wash the product with cold ethanol and dry to yield the thiosemicarbazone derivative.
-
Purify the product by recrystallization if necessary.
Synthesis of Schiff Base Derivatives
This protocol outlines a standard method for synthesizing Schiff bases.[4]
-
Dissolve this compound (1 mmol) in ethanol.
-
Add the desired primary amine (1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at room temperature or under reflux, monitoring by TLC.
-
Upon completion, cool the mixture and collect the solid product by filtration.
-
Wash the product with a suitable solvent and dry.
-
Purify the Schiff base derivative by recrystallization.
In Vitro Anticancer Screening: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11]
-
Cell Seeding: Seed cancer cells (e.g., 1x10⁴ to 1.5x10⁵ cells/ml) in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[12]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for an appropriate duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-50 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[11][12]
-
Formazan Formation: Incubate the plate for 2-4 hours in a humidified atmosphere.[11][12]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11] The reference wavelength should be greater than 650 nm.[11]
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value.
In Vitro Anti-inflammatory Screening: Nitric Oxide (NO) Assay
This assay evaluates the ability of a compound to inhibit NO production in LPS-stimulated macrophages using the Griess reagent.[13][14]
-
Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.[13]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.[13]
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.[13]
-
Supernatant Collection: Collect 50-100 µL of the cell culture supernatant from each well.[13]
-
Griess Reaction: In a new 96-well plate, mix the collected supernatant with an equal volume of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).[14]
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration by comparison with a sodium nitrite standard curve.[13]
Conclusion and Future Directions
This compound is a versatile and promising scaffold for the development of novel therapeutic agents. The data from analogous compounds strongly suggest that its thiosemicarbazone and Schiff base derivatives hold significant potential as anticancer, antimicrobial, and anti-inflammatory agents. Future research should focus on the synthesis and screening of a focused library of these derivatives to establish a clear structure-activity relationship. Elucidation of the specific molecular targets and signaling pathways will be critical for advancing these promising compounds into further stages of drug development.
References
- 1. atcc.org [atcc.org]
- 2. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Isoquinoline thiosemicarbazone displays potent anticancer activity with in vivo efficacy against aggressive leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cityu-dg.primo.exlibrisgroup.com.cn [cityu-dg.primo.exlibrisgroup.com.cn]
- 7. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. mjas.analis.com.my [mjas.analis.com.my]
Methodological & Application
synthesis of pyrazolo[4,3-c]isoquinoline from 1-Chloroisoquinoline-6-carbaldehyde
Application Notes and Protocols for the synthesis of pyrazolo[4,3-c]isoquinoline derivatives from 1-chloroisoquinoline-6-carbaldehyde.
This document provides comprehensive application notes and detailed experimental protocols for the synthesis of pyrazolo[4,3-c]isoquinolines, a class of heterocyclic compounds of significant interest to researchers, scientists, and drug development professionals. The isoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] The fusion of a pyrazole ring to the isoquinoline core can lead to compounds with novel pharmacological profiles.
Strategic Overview of the Synthesis
The overall synthetic strategy is a two-step process. The first part is the synthesis of the key intermediate, this compound. The second part is the subsequent cyclization reaction with an aminopyrazole to form the desired pyrazolo[4,3-c]isoquinoline scaffold.
Part 1: Proposed Synthesis of this compound
A reliable method for the synthesis of the isoquinoline core is the Pomeranz-Fritsch reaction, followed by functionalization. A plausible route to this compound would involve the formation of the 6-carbaldehyde isoquinoline followed by chlorination at the 1-position.
Part 2: Synthesis of Pyrazolo[4,3-c]isoquinoline
The core of this application note is the construction of the pyrazolo[4,3-c]isoquinoline ring system. This is achieved through a condensation reaction between the aldehyde group of this compound and an aminopyrazole, followed by an acid-catalyzed intramolecular cyclization, a reaction analogous to the Pictet-Spengler synthesis.[5][6][7][8] The chlorine atom on the isoquinoline ring can be retained for further functionalization.[9]
Experimental Protocols
Protocol 1: Proposed Synthesis of this compound
Materials:
-
4-Formylbenzaldehyde
-
2,2-Diethoxyethylamine
-
Toluene
-
p-Toluenesulfonic acid
-
Concentrated Sulfuric Acid
-
Sodium Hydroxide solution
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
Step 1a: Synthesis of Isoquinoline-6-carbaldehyde via Pomeranz-Fritsch Reaction
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-formylbenzaldehyde (1.0 mol) and 2,2-diethoxyethylamine (1.1 mol) in toluene (500 mL).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture until the theoretical amount of water is collected.
-
Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude benzalaminoacetal.
-
Carefully add the crude benzalaminoacetal dropwise to ice-cold concentrated sulfuric acid (500 mL) with vigorous stirring.
-
Allow the mixture to slowly warm to room temperature and then heat at 80°C for 4 hours.
-
Cool the reaction mixture and pour it onto crushed ice. Basify with a concentrated sodium hydroxide solution to pH >10.
-
Extract the aqueous layer with dichloromethane (3 x 300 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure isoquinoline-6-carbaldehyde.
Step 1b: Chlorination of Isoquinoline-6-carbaldehyde
-
To a solution of isoquinoline-6-carbaldehyde (1.0 equiv.) in a suitable solvent, add a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Heat the reaction mixture under reflux and monitor the progress by TLC.
-
Upon completion, carefully quench the reaction with ice-water and neutralize with a suitable base.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Protocol 2: Synthesis of 2-Phenyl-2,5-dihydropyrazolo[4,3-c]isoquinoline derivative
This protocol is adapted from the synthesis of the 6-chloro isomer.[9]
Materials:
-
This compound (1.0 mmol)
-
3-Amino-1-phenylpyrazole (1.1 mmol)
-
Ethanol (20 mL)
-
Trifluoroacetic acid (TFA) (0.2 mL)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (20 mL), add 3-amino-1-phenylpyrazole (1.1 mmol).
-
Add trifluoroacetic acid (0.2 mL) to the mixture.
-
Reflux the reaction mixture for 6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Data Presentation
Quantitative data for a series of pyrazolo[4,3-c]quinoline derivatives are presented below as a reference for expected yields and characterization data.[10]
| Compound | R | Yield (%) | m.p. (°C) | ¹H NMR (δ, ppm) |
| 2c | 2-methoxyphenyl | 69 | 210-211 | 5.22 (s, 2H, NH₂), 6.96–7.08 (m, 3H, Ar-H), 7.29–7.32 (m, 1H, Ar-H), 7.50–7.54 (m, 1H, Ar-H), 7.69 (d, 1H, J = 8.0 Hz, Ar-H), 8.06 (d, 1H, J = 8.0 Hz, Ar-H), 8.57 (s, 1H, NH), 8.99 (d, 1H, J = 7.2 Hz, Ar-H), 13.03 (s, 1H, NH) |
| 2e | 3-methoxyphenyl | 76 | 184-186 | 3.81 (s, 3H, OMe), 5.63 (br s, 2H, NH₂), 6.58–6.61 (m, 1H, Ar-H), 7.22–7.26 (m, 1H, Ar-H), 7.29–7.33 (m, 1H, Ar-H), 7.44 (d, 1H, J = 8.0 Hz, Ar-H), 7.50–7.54 (m, 1H, Ar-H), 7.65 (d, 1H, J = 8.0 Hz, Ar-H), 7.90 (s, 1H, Ar-H), 8.07 (d, 1H, J = 7.6 Hz, Ar-H), 8.24 (s, 1H, NH), 12.95 (br s, 1H, NH) |
| 2f | 3-acetylphenyl | 84 | >380 | 2.63 (s, 3H, Me), 7.45–7.49 (m, 1H, Ar-H), 7.57–7.60 (m, 1H, Ar-H), 7.68–7.72 (m, 1H, Ar-H), 7.76 (d, 1H, J = 8.4 Hz, Ar-H), 7.89 (d, 1H, J = 8.8 Hz, Ar-H), 7.97 (d, 1H, J = 7.6 Hz, Ar-H), 8.17−8.20 (m, 2H, Ar-H), 11.05 (br s, 1H, NH), 11.85 (br s, 1H, NH) |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for pyrazolo[4,3-c]isoquinoline.
Reaction Mechanism: Pictet-Spengler Type Cyclization
Caption: Mechanism of pyrazolo[4,3-c]isoquinoline formation.
Biological Applications and Signaling Pathways
Pyrazolo-fused isoquinolines and quinolines have emerged as potent inhibitors of several protein kinases and are being investigated for their therapeutic potential in oncology and inflammatory diseases.
Inhibition of TAK1 Signaling Pathway
Pyrazolo[4,3-c]isoquinolines have been identified as inhibitors of TGF-beta activated kinase 1 (TAK1), a key enzyme in the classical NF-κB signaling pathway.[1][11] Inhibition of TAK1 can block pro-inflammatory cytokine production, making these compounds promising candidates for the treatment of inflammatory disorders.
Caption: Inhibition of the TAK1/NF-κB signaling pathway.
Inhibition of Haspin Kinase
Certain pyrazolo-fused quinolines have shown potent inhibitory activity against Haspin kinase, an atypical serine/threonine kinase involved in mitosis.[12][13] Haspin inhibitors are being explored as potential anticancer agents.
Caption: Inhibition of the Haspin kinase pathway.
Inhibition of FLT3 Kinase
Derivatives of pyrazolo[4,3-f]quinoline have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).[14][15]
Caption: Inhibition of the FLT3 signaling pathway in AML.
References
- 1. researchgate.net [researchgate.net]
- 2. New chiral pyrazolo isoquinoline derivatives with promising anti-inflammatory properties reported | BioWorld [bioworld.com]
- 3. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. name-reaction.com [name-reaction.com]
- 7. Pictet Spengler synthesis of isoquinoline [quimicaorganica.org]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazolo[4,3-c]isoquinolines as potential inhibitors of NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3H-pyrazolo[4,3-f]quinoline haspin kinase inhibitors and anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
protocol for synthesizing thiazolo[4,5-c]isoquinolines using 1-Chloroisoquinoline-6-carbaldehyde
Application Notes and Protocols for the Synthesis of Thiazolo[4,5-c]isoquinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazolo[4,5-c]isoquinolines are a class of heterocyclic compounds that have garnered interest in medicinal chemistry due to their structural similarity to other biologically active fused heterocyclic systems. The development of efficient synthetic routes to access novel derivatives of this scaffold is crucial for exploring their therapeutic potential. This document provides a detailed protocol for a proposed multi-step synthesis of a substituted thiazolo[4,5-c]isoquinoline, starting from 1-chloroisoquinoline-6-carbaldehyde. Currently, a direct one-step synthesis from this starting material is not documented in the scientific literature. Therefore, a rational synthetic pathway is proposed, involving the introduction of necessary functional groups onto the isoquinoline core to facilitate the subsequent construction of the fused thiazole ring.
The proposed strategy leverages established synthetic methodologies for the formation of the thiazolo[4,5-c]isoquinoline ring system, which traditionally commences from a 3-aminoisoquinoline precursor. The following protocol details the necessary transformations of this compound to align with this known synthetic route.
Proposed Synthetic Pathway
The overall proposed synthetic route involves the initial functionalization of the starting material, this compound, to introduce an amino group at the 3-position. This key intermediate is then subjected to thiocyanation and subsequent cyclization to form the desired thiazolo[4,5-c]isoquinoline core.
Caption: Proposed synthetic workflow for thiazolo[4,5-c]isoquinolines.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise stated. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Nitration of this compound
This step introduces a nitro group, which will be subsequently reduced to an amine. The regioselectivity of nitration on the isoquinoline ring can be complex and may require optimization.
-
To a stirred solution of this compound (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise.
-
Maintain the temperature at 0-5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-chloro-3-nitroisoquinoline-6-carbaldehyde.
Step 2: Reduction of the Nitro Group
The nitro group is reduced to an amino group, which is essential for the subsequent thiazole ring formation.
-
To a solution of 1-chloro-3-nitroisoquinoline-6-carbaldehyde (1.0 eq) in ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 eq).
-
Add concentrated hydrochloric acid dropwise and heat the mixture to reflux for 3-5 hours.
-
Cool the reaction mixture to room temperature and neutralize with a 2 M sodium hydroxide solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 3-amino-1-chloroisoquinoline-6-carbaldehyde is often used in the next step without further purification.
Step 3: Thiocyanation of 3-Amino-1-chloroisoquinoline-6-carbaldehyde
This step introduces a thiocyanate group at the 4-position, ortho to the amino group.
-
Dissolve 3-amino-1-chloroisoquinoline-6-carbaldehyde (1.0 eq) and potassium thiocyanate (3.0 eq) in methanol.
-
Cool the mixture to 0 °C and add a solution of bromine (1.1 eq) in methanol dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Pour the reaction mixture into water and collect the precipitate by filtration.
-
Wash the solid with water and dry to obtain 3-amino-1-chloro-4-thiocyanoisoquinoline-6-carbaldehyde.
Step 4: Cyclization to form the Thiazolo[4,5-c]isoquinoline Core
The 3-amino-4-thiocyano intermediate undergoes acid-catalyzed cyclization to form the fused thiazole ring.
-
Suspend 3-amino-1-chloro-4-thiocyanoisoquinoline-6-carbaldehyde (1.0 eq) in concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield 2-amino-8-chloro-thiazolo[4,5-c]isoquinoline-5-carbaldehyde.
Step 5: Deamination of the 2-Amino Group (Optional)
If the parent (unsubstituted at the 2-position of the thiazole ring) is desired, the 2-amino group can be removed via a Sandmeyer-type reaction.
-
Dissolve 2-amino-8-chloro-thiazolo[4,5-c]isoquinoline-5-carbaldehyde (1.0 eq) in a mixture of sulfuric acid and water at 0 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add this solution to a refluxing solution of ethanol and water.
-
Reflux for 1 hour, then cool and extract the product with ethyl acetate.
-
Purify the product by column chromatography.
Quantitative Data Summary
The following table summarizes the proposed reaction steps and provides estimated yields based on analogous reactions reported in the literature. Actual yields may vary and require experimental optimization.
| Step | Reaction | Starting Material | Key Reagents | Expected Product | Estimated Yield (%) |
| 1 | Nitration | This compound | HNO₃, H₂SO₄ | 1-Chloro-3-nitroisoquinoline-6-carbaldehyde | 60-70 |
| 2 | Reduction | 1-Chloro-3-nitroisoquinoline-6-carbaldehyde | SnCl₂·2H₂O, HCl | 3-Amino-1-chloroisoquinoline-6-carbaldehyde | 80-90 |
| 3 | Thiocyanation | 3-Amino-1-chloroisoquinoline-6-carbaldehyde | KSCN, Br₂ | 3-Amino-1-chloro-4-thiocyanoisoquinoline-6-carbaldehyde | 70-80 |
| 4 | Cyclization | 3-Amino-1-chloro-4-thiocyanoisoquinoline-6-carbaldehyde | HCl | 2-Amino-8-chloro-thiazolo[4,5-c]isoquinoline-5-carbaldehyde | 75-85 |
| 5 | Deamination | 2-Amino-8-chloro-thiazolo[4,5-c]isoquinoline-5-carbaldehyde | NaNO₂, H₂SO₄, Ethanol | 8-Chloro-thiazolo[4,5-c]isoquinoline-5-carbaldehyde | 50-60 |
Signaling Pathway and Workflow Diagrams
Experimental Workflow Diagram
Caption: Step-wise experimental workflow for the synthesis.
Disclaimer: The provided protocol is a proposed synthetic route based on established chemical principles and analogous reactions. The feasibility and efficiency of these steps for the specific substrate, this compound, require experimental validation. Appropriate safety precautions should be taken when handling all chemicals.
Application Notes: Reductive Amination of 1-Chloroisoquinoline-6-carbaldehyde
Introduction
The reductive amination of 1-Chloroisoquinoline-6-carbaldehyde is a highly valuable transformation in medicinal chemistry and drug development. This one-pot reaction provides an efficient and versatile method for synthesizing secondary and tertiary amines, which are crucial functional groups in a vast array of biologically active compounds.[1] The process involves the reaction of the aldehyde with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[1] The 1-chloroisoquinoline scaffold itself is a "privileged" structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities.[2] Consequently, the ability to append various amine functionalities to this core structure via reductive amination opens up a vast chemical space for generating novel molecular entities for drug discovery programs.[1][3]
Mechanism of Action
The reductive amination process begins with the nucleophilic attack of the amine on the electrophilic carbonyl carbon of this compound. This is followed by dehydration to form a protonated imine (iminium ion). A mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB), then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final amine product.[1] The use of STAB is particularly advantageous as it is mild enough not to reduce the starting aldehyde, thus minimizing the formation of the corresponding alcohol as a side product.[1]
Applications in Drug Discovery
The aldehyde at the C1 position of the 1-chloroisoquinoline core serves as a versatile chemical handle to introduce a wide range of functional groups and build molecular complexity.[2] By employing a diverse library of primary and secondary amines in the reductive amination reaction, chemists can generate a large number of derivatives. These derivatives can then be screened against various therapeutic targets, including kinases, proteases, and other enzymes, in the search for new lead compounds in areas such as oncology, infectious diseases, and neuroscience.[1][3]
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the reductive amination of this compound with a selection of primary and secondary amines. The data is based on analogous reactions reported in the literature.[1]
| Amine | Reducing Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Benzylamine | NaBH(OAc)₃ | DCE | 4 - 8 | 25 | 85 - 95 |
| Aniline | NaBH(OAc)₃ | DCE | 12 - 24 | 25 | 70 - 85 |
| Morpholine | NaBH(OAc)₃ | DCE | 2 - 6 | 25 | 90 - 98 |
| Piperidine | NaBH(OAc)₃ | DCE | 2 - 6 | 25 | 90 - 98 |
DCE: 1,2-Dichloroethane
Experimental Protocols
Materials:
-
This compound
-
Selected primary or secondary amine (e.g., Benzylamine, Morpholine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent). Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1-0.2 M.[1]
-
Addition of Amine: Add the selected amine (1.0 - 1.2 equivalents) to the solution. Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate.[1]
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.2 - 1.5 equivalents) to the reaction mixture in portions over 5-10 minutes. Note that the reaction can be exothermic.[1]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed. Reaction times can vary from a few hours to overnight, depending on the reactivity of the amine.[1]
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Stir the mixture vigorously for 15-30 minutes until gas evolution ceases.[1]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane or ethyl acetate (e.g., 2 x 20 mL).[1]
-
Washing and Drying: Combine all organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.[1]
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by silica gel column chromatography using an appropriate solvent system, such as a gradient of ethyl acetate in hexane, to afford the desired N-substituted (1-chloroisoquinolin-6-yl)methanamine.[1]
Visualizations
Caption: Experimental workflow for the reductive amination of this compound.
Caption: Chemical reaction pathway for the synthesis of N-substituted (1-chloroisoquinolin-6-yl)methanamines.
References
Application Notes and Protocols for the Wittig Reaction of Isoquinoline Carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and practical guidance for conducting the Wittig reaction on various isoquinoline carbaldehydes. This powerful olefination reaction is a cornerstone in organic synthesis, enabling the formation of a carbon-carbon double bond with broad functional group tolerance and offering a degree of stereochemical control. The resulting vinyl isoquinolines are valuable intermediates in the synthesis of pharmaceuticals, natural products, and functional materials.
Introduction to the Wittig Reaction on Isoquinoline Carbaldehydes
The Wittig reaction involves the reaction of a phosphorus ylide (Wittig reagent) with an aldehyde or ketone to produce an alkene and triphenylphosphine oxide.[1] In the context of isoquinoline carbaldehydes, this reaction provides a direct and efficient method to introduce a vinyl group at various positions of the isoquinoline core.
The stereochemical outcome of the Wittig reaction, yielding either the (E)- or (Z)-alkene, is highly dependent on the nature of the phosphorus ylide employed.[2][3]
-
Stabilized Ylides: These ylides contain an electron-withdrawing group (e.g., ester, ketone) that delocalizes the negative charge on the carbanion. They are generally more stable, less reactive, and typically favor the formation of the (E)-alkene.[3]
-
Non-stabilized Ylides: These ylides have alkyl or aryl substituents on the carbanion. They are highly reactive and generally lead to the formation of the (Z)-alkene.[3]
-
Semi-stabilized Ylides: Ylides with an aryl substituent on the carbanion fall into this category, and the stereoselectivity can be variable.[2]
Reaction Mechanism and Stereoselectivity
The mechanism of the Wittig reaction proceeds through a [2+2] cycloaddition between the ylide and the carbonyl compound to form a transient four-membered ring intermediate called an oxaphosphetane.[1] This intermediate then decomposes to form the alkene and triphenylphosphine oxide.
The stereoselectivity is determined by the relative rates of formation and decomposition of the diastereomeric oxaphosphetane intermediates. For non-stabilized ylides, the initial cycloaddition is irreversible and kinetically controlled, leading to the cis (Z) product. With stabilized ylides, the initial addition is often reversible, allowing for equilibration to the thermodynamically more stable trans (E) intermediate.
Diagram of the Wittig Reaction Mechanism:
References
Application Notes and Protocols for the Oxidation of 1-Chloroisoquinoline-6-carbaldehyde to 1-Chloroisoquinoline-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the oxidation of 1-Chloroisoquinoline-6-carbaldehyde to its corresponding carboxylic acid, a crucial transformation in the synthesis of various pharmaceutical intermediates. The aldehyde group is susceptible to oxidation, and this conversion can be achieved using several established methods.[1] This guide will focus on two robust and widely used protocols: the Pinnick Oxidation and the Jones Oxidation.
Overview of Synthetic Strategies
The conversion of an aldehyde to a carboxylic acid is a fundamental oxidation reaction in organic synthesis. For a substrate like this compound, which contains a heterocyclic ring and a halogen, selecting a method that is both effective and chemoselective is paramount.
-
Pinnick Oxidation: This method utilizes sodium chlorite (NaClO₂) under mildly acidic conditions.[2] It is known for its high selectivity for aldehydes, tolerating a wide range of other functional groups, making it particularly suitable for complex molecules.[2][3]
-
Jones Oxidation: This protocol employs a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone.[4] It is a powerful oxidizing agent capable of converting primary alcohols and aldehydes to carboxylic acids.[5][6] While highly effective, the carcinogenic nature of chromium(VI) compounds necessitates careful handling and waste disposal.[4]
Data Presentation
The following table summarizes key quantitative data for the starting material and the expected product. Precise experimental values should be determined empirically.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (Predicted) |
| This compound | C₁₀H₆ClNO | 191.61 | Solid |
| 1-Chloroisoquinoline-6-carboxylic acid | C₁₀H₆ClNO₂ | 207.61 | Solid |
Note: Carboxylic acids generally have higher boiling points and greater solubility in polar solvents compared to their corresponding aldehydes.[3]
Experimental Protocols
Method 1: Pinnick Oxidation
The Pinnick oxidation is a mild and selective method for the oxidation of aldehydes to carboxylic acids.[3] The reaction uses sodium chlorite as the oxidant in the presence of a chlorine scavenger, such as 2-methyl-2-butene, to prevent the formation of reactive chlorine species that can lead to side reactions.[2][3]
Materials:
-
This compound
-
tert-Butanol (t-BuOH)
-
Deionized water
-
2-Methyl-2-butene
-
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)
-
Sodium chlorite (NaClO₂)
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in a 2:1 mixture of tert-butanol and deionized water.
-
Addition of Reagents: Cool the solution to 0 °C in an ice bath. To the stirred solution, add 2-methyl-2-butene (10.0 equiv) followed by sodium dihydrogen phosphate monohydrate (5.0 equiv).[3]
-
Addition of Oxidant: In a separate flask, prepare a solution of sodium chlorite (4.0 equiv) in deionized water. Add the sodium chlorite solution dropwise to the reaction mixture over 10-15 minutes, ensuring the internal temperature remains below 10 °C.[3]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.[3]
-
Workup:
-
Upon completion, cool the reaction mixture in an ice bath and cautiously quench by the slow addition of a saturated aqueous solution of sodium bisulfite to neutralize any remaining oxidant.[3]
-
Adjust the pH of the mixture to be acidic (pH 3-4) with 1N HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
-
Purification:
-
Combine the organic layers and wash with brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 1-Chloroisoquinoline-6-carboxylic acid.[3]
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.[3]
-
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium chlorite is a strong oxidizing agent and should be handled with care.
Method 2: Jones Oxidation
The Jones oxidation is a potent method for converting aldehydes to carboxylic acids.[7] The reaction is typically fast and high-yielding.[4]
Materials:
-
This compound
-
Acetone
-
Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid)
-
Isopropanol
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve this compound (1.0 mmol) in acetone (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.[7]
-
Addition of Oxidant: Add Jones reagent dropwise to the stirred solution until the orange color of Cr(VI) persists.[7] The persistence of the color indicates that the substrate has been fully oxidized.
-
Reaction Monitoring: Stir the mixture for 1 hour at 0 °C. The reaction progress can be monitored by TLC.
-
Quenching: Quench the excess oxidant by the dropwise addition of isopropanol until the orange color disappears and a green precipitate of chromium(III) salts is formed.[7]
-
Workup:
-
Filter the mixture to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.[7]
-
Dissolve the residue in water and adjust the pH to be acidic.
-
Extract the product with dichloromethane (3 x 20 mL).
-
-
Purification:
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Chloroisoquinoline-6-carboxylic acid.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Safety Precautions:
-
Jones reagent is highly corrosive and contains carcinogenic Cr(VI) compounds. Handle with extreme caution in a fume hood.
-
Always wear appropriate PPE.
-
All chromium-containing waste must be disposed of according to institutional safety protocols.
Visualizations
Pinnick Oxidation Workflow
Caption: Workflow for the Pinnick oxidation of this compound.
Jones Oxidation Signaling Pathway
Caption: Simplified reaction pathway for the Jones oxidation.
References
Application Notes and Protocols: Formation of Schiff Bases from 1-Chloroisoquinoline-6-carbaldehyde and Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases derived from heterocyclic scaffolds are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities. The isoquinoline nucleus, in particular, is a privileged structure found in numerous natural and synthetic bioactive compounds. The synthesis of Schiff bases through the condensation of 1-Chloroisoquinoline-6-carbaldehyde with various primary amines offers a versatile platform for the development of novel therapeutic agents. The presence of the chloro substituent and the imine bridge provides opportunities for fine-tuning the electronic and steric properties of the molecules, potentially leading to enhanced biological efficacy. These compounds are of significant interest for their potential as anticancer and antimicrobial agents. The planar isoquinoline ring can intercalate with DNA, while the azomethine group can participate in hydrogen bonding with biological targets, contributing to their cytotoxic or antimicrobial effects.[1] This document provides detailed protocols for the synthesis of these Schiff bases, summarizes key data, and explores their potential applications in drug development.
Data Presentation
The following table summarizes typical reaction conditions and yields for the synthesis of Schiff bases from halo-quinoline carbaldehydes and various primary amines. While specific data for this compound is not extensively available in the literature, the presented data for analogous structures provides a valuable reference for expected outcomes.
| Primary Amine (R-NH₂) | Aldehyde | Solvent | Catalyst | Reaction Conditions | Reaction Time (h) | Yield (%) | Reference |
| Aniline | 2-chloroquinoline-3-carbaldehyde | Ethanol | Glacial Acetic Acid | Reflux | 3-7 | Not Specified | [2] |
| 2-Hydroxyaniline | 2-chloroquinoline-3-carbaldehyde | Ethanol | Glacial Acetic Acid | Reflux | 3-7 | Not Specified | [2] |
| 4-Hydroxyaniline | 2-chloroquinoline-3-carbaldehyde | Ethanol | Glacial Acetic Acid | Reflux | 3-7 | Not Specified | [2] |
| 4-Methoxyaniline | 2-chloro-6-methoxyquinoline-3-carbaldehyde | Ethyl Acetate | - | Reflux | 24 | 74 | [3] |
| 4,4'-Diaminodiphenylsulfone | 2-chloro-6-methoxyquinoline-3-carbaldehyde | Ethyl Acetate | - | Reflux | 24 | Not Specified | [3] |
Experimental Protocols
The synthesis of Schiff bases from this compound and primary amines is typically achieved through a condensation reaction. Below are two common protocols.
Protocol 1: Conventional Reflux Method
This method is a standard and widely used procedure for Schiff base synthesis.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, substituted anilines, aliphatic amines)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Standard laboratory glassware for filtration and purification
Procedure:
-
In a round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol.
-
To this solution, add 1.0 mmol of the selected primary amine.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base product in a vacuum oven.
-
Characterize the final product using appropriate spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).
Protocol 2: Microwave-Assisted Synthesis
This method offers a more rapid and often higher-yield alternative to conventional heating.[1]
Materials:
-
This compound
-
Substituted primary amine
-
Ethanol (optional, for solvent-assisted reactions)
-
Microwave synthesizer
-
Microwave-safe reaction vessel with a magnetic stir bar
Procedure:
-
In a microwave-safe reaction vessel, combine 1.0 mmol of this compound and 1.0 mmol of the primary amine.
-
For a solvent-assisted reaction, add a minimal amount of ethanol (e.g., 2-3 mL). The reaction can also be performed under solvent-free conditions.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at a suitable power (e.g., 100-300 W) and temperature for a short duration (e.g., 2-10 minutes).[1]
-
After irradiation, cool the vessel to room temperature.
-
Isolate the product by filtration. If no precipitate forms, add a non-polar solvent to induce precipitation.
-
Wash the product with a suitable cold solvent.
-
Dry the product under vacuum.
-
Characterize the product using appropriate spectroscopic methods.
Visualizations
General Reaction Scheme
Caption: General synthesis of Schiff bases.
Experimental Workflow
Caption: Experimental workflow for Schiff base synthesis.
Potential Anticancer Signaling Pathway
Caption: Potential anticancer mechanism of action.
Applications in Drug Development
Anticancer Activity
Schiff bases derived from isoquinoline and quinoline scaffolds have demonstrated significant potential as anticancer agents.[4] Their proposed mechanisms of action are often multifactorial. One prominent mechanism is the inhibition of tubulin polymerization.[5][6][7][8] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to mitotic arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[6][8]
Furthermore, the planar aromatic structure of the isoquinoline ring allows for intercalation into DNA, which can induce DNA damage and trigger apoptotic pathways. Some Schiff bases have also been shown to induce apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and activating caspases, which are key executioners of apoptosis.[9][10] The cytotoxic effects of these compounds are being evaluated against various cancer cell lines, with some derivatives showing IC50 values in the low micromolar range.[11][12][13]
Antimicrobial Activity
The imine group is a critical pharmacophore for the antimicrobial activity of Schiff bases. The overall lipophilicity of the molecule, enhanced by the chloro and isoquinoline moieties, facilitates its transport across microbial cell membranes.[1] Once inside the cell, these compounds can interfere with various cellular processes. While the exact mechanisms are not fully elucidated for this specific class of compounds, related Schiff bases are known to chelate metal ions essential for microbial growth, inhibit enzyme activity, and disrupt cell wall synthesis.
The antimicrobial activity of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. Studies on analogous chloro-quinoline Schiff bases have shown moderate activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.[14][15] For instance, certain Schiff bases have demonstrated MIC values as low as 62.5 µg/mL against Escherichia coli and Staphylococcus aureus.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. orientjchem.org [orientjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of tubulin polymerization by 5,6-dihydroindolo[2,1-alpha]isoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Structure, Stability, and Inhibition of Tubulin Polymerization by RuII−p-Cymene Complexes of Trimethoxyaniline-Based Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, characterization and apoptotic activity of quinazolinone Schiff base derivatives toward MCF-7 cells via intrinsic and extrinsic apoptosis pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design | MDPI [mdpi.com]
- 12. Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and In Vitro Antibacterial Evaluation of Schiff Bases Derived FROM 2-Chloro-3-Quinolinecarboxaldehyde [ajmb.umsha.ac.ir]
- 16. mediresonline.org [mediresonline.org]
Application Notes and Protocols: Synthesis and Application of Novel Thiosemicarbazone Derivatives from 1-Chloroisoquinoline-6-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiosemicarbazones are a versatile class of compounds formed through the condensation of an aldehyde or ketone with a thiosemicarbazide.[1][2] These molecules have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[1][3][4][5] The biological function of thiosemicarbazones is often attributed to their ability to chelate metal ions, which is crucial for their therapeutic action.[6]
The isoquinoline scaffold, a structural isomer of quinoline, is a privileged structure in drug discovery, found in numerous natural alkaloids and synthetic compounds with diverse pharmacological effects.[5][7][8] The incorporation of a thiosemicarbazone moiety onto a 1-chloroisoquinoline-6-carbaldehyde framework is a promising strategy for developing novel therapeutic agents.[9][10] These derivatives have shown potent antineoplastic activity, making them attractive candidates for further investigation in oncology.[9][10]
This document provides a detailed protocol for the synthesis of thiosemicarbazone derivatives from this compound, methods for their characterization, and an overview of their potential applications and mechanisms of action in drug development.
Synthetic Workflow
The synthesis of thiosemicarbazone derivatives is achieved via a straightforward acid-catalyzed condensation reaction between this compound and a substituted thiosemicarbazide.
Experimental Protocols
I. General Synthesis of this compound Thiosemicarbazones
This protocol details the condensation reaction to form the target compounds.[10]
Materials and Reagents:
-
This compound
-
Thiosemicarbazide (or appropriate N-substituted thiosemicarbazide)
-
Absolute Ethanol
-
Concentrated Sulfuric Acid (or Glacial Acetic Acid) as a catalyst[10][11]
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat source
-
Thin-Layer Chromatography (TLC) apparatus
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (20-30 mL).[12]
-
To this solution, add an equimolar amount of the desired thiosemicarbazide derivative (1.0 mmol).
-
Add a few drops (2-4) of a suitable acid catalyst, such as concentrated sulfuric acid or glacial acetic acid, to the mixture.[10][11]
-
Heat the reaction mixture to reflux with continuous stirring for a period of 2 to 6 hours.[10][11]
-
Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The solid product will typically precipitate out of the solution.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the collected product with a small amount of cold ethanol to remove any unreacted starting materials.[10]
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure thiosemicarbazone derivative.
-
Dry the final product under a vacuum.
II. Characterization of Synthesized Compounds
The chemical structures of the newly synthesized derivatives should be confirmed using standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups such as C=N, N-H, and C=S.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure and confirm the condensation.[12]
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and confirm their elemental composition.[12]
Quantitative Data Summary
The following table summarizes representative data for a series of synthesized thiosemicarbazone derivatives based on the this compound scaffold.
| Compound ID | R-Group (on Thiosemicarbazide) | Molecular Formula | Yield (%) | Melting Point (°C) |
| IQT-H | -H | C₁₁H₈ClN₅S | 85-92 | 210-212 |
| IQT-Me | -CH₃ | C₁₂H₁₀ClN₅S | 82-90 | 198-200 |
| IQT-Ph | -C₆H₅ | C₁₇H₁₂ClN₅S | 88-95 | 225-227 |
| IQT-4ClPh | -C₆H₄-Cl | C₁₇H₁₁Cl₂N₅S | 86-93 | 231-233 |
Applications in Drug Development
Thiosemicarbazone derivatives of isoquinoline are highly valued for their potent biological activities, particularly as anticancer agents.[9]
-
Anticancer Activity: These compounds have demonstrated significant cytotoxicity against various cancer cell lines.[9][13] Their mechanism often involves the chelation of intracellular metal ions like copper, leading to the generation of reactive oxygen species (ROS), which induces oxidative stress, causes DNA damage, and ultimately triggers programmed cell death (apoptosis) in cancer cells.[10]
-
Antimicrobial Agents: The core structure is also promising for the development of new antimicrobial drugs.[3][14] The presence of nitrogen and sulfur atoms in the thiosemicarbazone moiety contributes to their ability to inhibit the growth of bacteria and fungi.[1]
Proposed Mechanism of Action: Induction of Apoptosis
Research suggests that isoquinoline thiosemicarbazones can act as ionophores, disrupting cellular homeostasis and activating stress response pathways.[10] A key mechanism involves the induction of the DNA Damage Response (DDR) pathway.[9]
Conclusion
The synthesis of thiosemicarbazone derivatives from this compound provides a robust platform for the development of novel therapeutic agents. The straightforward and efficient synthetic protocol allows for the creation of diverse compound libraries for screening. The resulting molecules exhibit significant potential, particularly as anticancer agents, by inducing oxidative stress and activating DNA damage response pathways. These application notes provide a foundational guide for researchers aiming to explore this promising class of compounds in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 6. Thiosemicarbazone derivative: Significance and symbolism [wisdomlib.org]
- 7. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 8. benchchem.com [benchchem.com]
- 9. Isoquinoline thiosemicarbazone displays potent anticancer activity with in vivo efficacy against aggressive leukemias - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. chemmethod.com [chemmethod.com]
- 12. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pictet-Spengler Reaction with Isoquinoline Aldehydes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Pictet-Spengler reaction utilizing an isoquinoline aldehyde as a key reactant. This powerful reaction facilitates the synthesis of complex heterocyclic structures, particularly isoquinolyl-tetrahydro-β-carbolines, which are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active alkaloids.
Introduction
The Pictet-Spengler reaction is a fundamental organic transformation that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline or a related heterocyclic system.[1][2][3] This reaction is a cornerstone in the synthesis of a wide array of natural products and pharmaceutical agents.[4] A key variation of this reaction, which is particularly valuable for generating molecular diversity in drug discovery, employs heteroaromatic aldehydes. This document outlines a specific application of the Pictet-Spengler reaction using isoquinoline-1-carboxaldehyde and tryptamine to synthesize 1-(isoquinolin-1-yl)-1,2,3,4-tetrahydro-β-carboline.
Reaction Signaling Pathway
The Pictet-Spengler reaction proceeds through a well-established mechanism. The initial step involves the formation of a Schiff base from the condensation of the primary amine of the β-arylethylamine and the carbonyl group of the aldehyde. Under acidic conditions, this Schiff base is protonated to form a highly electrophilic iminium ion. Subsequently, the electron-rich aromatic ring of the β-arylethylamine attacks the iminium ion in an intramolecular electrophilic aromatic substitution, leading to the formation of a new ring and the final tetracyclic product.
Caption: General mechanism of the Pictet-Spengler reaction.
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of 1-(isoquinolin-1-yl)-1,2,3,4-tetrahydro-β-carboline via the Pictet-Spengler reaction.
Materials:
-
Tryptamine
-
Isoquinoline-1-carboxaldehyde
-
Acetic acid (AcOH)
-
Dichloromethane (CH₂Cl₂), dry
-
Ammonium hydroxide (NH₄OH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for column chromatography (e.g., Methanol/Dichloromethane mixture)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve tryptamine (1.0 equivalent) in a mixture of acetic acid and dry dichloromethane (e.g., 5:10 mL ratio).
-
Addition of Aldehyde: To the stirred solution, slowly add isoquinoline-1-carboxaldehyde (1.2 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 1-2 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Basification: Carefully add ammonium hydroxide solution to the reaction mixture to basify it to a pH of 9-10.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., 5% methanol in dichloromethane) to obtain the pure 1-(isoquinolin-1-yl)-1,2,3,4-tetrahydro-β-carboline.
Experimental Workflow
The following diagram illustrates the key steps in the experimental procedure.
Caption: Experimental workflow for the Pictet-Spengler reaction.
Data Presentation
The following table summarizes the reaction parameters and outcomes for the synthesis of various 1-substituted-tetrahydro-β-carbolines, providing a comparative overview of the reaction's scope with different aldehydes. While a specific yield for isoquinoline-1-carboxaldehyde was not found in the provided search results, the data for analogous aromatic aldehydes suggest the expected yield range.
| Aldehyde Reactant | Amine Reactant | Product | Yield (%) | Reference |
| Benzaldehyde | Tryptamine | 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | 25 | [5][6] |
| 3-Methoxybenzaldehyde | Tryptamine | 1-(3-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | 73 | [5] |
| 2-Methoxybenzaldehyde | Tryptamine | 1-(2-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | 9 | [5] |
| Benzaldehyde | Tryptophan methyl ester | Methyl 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate | 80 | [5] |
Note: The yields can vary based on the specific reaction conditions and the purity of the starting materials. The protocol described provides a general framework, and optimization may be required for specific substrates.
Conclusion
The Pictet-Spengler reaction with isoquinoline aldehydes offers a versatile and efficient method for the synthesis of complex heterocyclic scaffolds. The provided protocol serves as a comprehensive guide for researchers in the fields of organic synthesis and drug discovery, enabling the generation of novel molecular entities for biological evaluation. The straightforward nature of the reaction, coupled with the potential for diversification by varying both the amine and aldehyde components, underscores its continued importance in modern chemical science.
References
- 1. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 2. Pictet-Spengler_reaction [chemeurope.com]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi | MDPI [mdpi.com]
Application of 1-Chloroisoquinoline-6-carbaldehyde in Kinase Inhibitor Synthesis: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1-Chloroisoquinoline-6-carbaldehyde as a versatile starting material in the synthesis of novel kinase inhibitors. The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, particularly in oncology. The presence of a reactive carbaldehyde group at the 6-position and a chlorine atom at the 1-position makes this compound a valuable building block for creating diverse chemical libraries for high-throughput screening and lead optimization.
Target Kinases and Signaling Pathways
Isoquinoline-based compounds have shown inhibitory activity against several key kinases involved in critical cellular processes such as cell cycle regulation, transcription, and pre-mRNA splicing. The primary kinase targets for inhibitors derived from isoquinoline scaffolds include Haspin, CDC-like Kinase 1 (CLK1), Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), and Cyclin-dependent Kinase 9 (CDK9).
-
Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase): An atypical serine/threonine kinase essential for the proper alignment of chromosomes during mitosis through the phosphorylation of histone H3 at threonine 3 (H3T3ph). Inhibition of Haspin can lead to mitotic arrest and cell death, making it an attractive target for cancer therapy.
-
CLK1 (CDC-like Kinase 1): A dual-specificity kinase that phosphorylates serine/arginine-rich (SR) proteins of the spliceosomal complex, playing a significant role in regulating pre-mRNA splicing. Dysregulation of alternative splicing is a common feature in cancer, and targeting CLK1 can modulate these processes.
-
DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A): Implicated in neurodegenerative diseases and certain cancers, DYRK1A is involved in a variety of cellular processes, including cell proliferation and differentiation.
-
CDK9 (Cyclin-dependent Kinase 9): As a component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 is critical for regulating transcription by phosphorylating the C-terminal domain of RNA polymerase II, which promotes transcriptional elongation. Inhibiting CDK9 can lead to the downregulation of anti-apoptotic proteins, making it a key target in oncology.
Below are diagrams illustrating the signaling pathways involving these kinases and a general workflow for kinase inhibitor synthesis.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Vilsmeier-Haack Reaction for 6-Chloroisoquinoline
Welcome to the technical support center for the Vilsmeier-Haack formylation of 6-chloroisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to enhance the yield and purity of your target compound, 6-chloroisoquinoline-5-carbaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the Vilsmeier-Haack formylation of 6-chloroisoquinoline.
Q1: My Vilsmeier-Haack reaction has a very low yield or has failed completely. What are the likely causes and how can I improve the outcome?
A1: Low to non-existent yields in a Vilsmeier-Haack reaction are a frequent issue and can be attributed to several factors. A systematic approach to troubleshooting is recommended:
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Reagent Quality and Stoichiometry: The success of the reaction is critically dependent on the in-situ formation of the Vilsmeier reagent (a chloroiminium salt) from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[1][2]
-
Action: Employ fresh, anhydrous DMF. Older or wet DMF may contain dimethylamine, which can react with and diminish the effectiveness of the Vilsmeier reagent.[2] Ensure your POCl₃ is also fresh and has been stored under anhydrous conditions.[1] The molar ratio of POCl₃ to DMF and the substrate is vital. An excess of the Vilsmeier reagent is often necessary to drive the reaction to completion.[3]
-
-
Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, making it most effective with electron-rich aromatic systems.[4] The chlorine atom at the 6-position of the isoquinoline ring is an electron-withdrawing group, which deactivates the ring and can make the reaction more challenging.[2]
-
Reaction Conditions:
-
Temperature: The reaction temperature is a critical parameter. For less reactive substrates like 6-chloroisoquinoline, heating is often required, typically in the range of 60°C to 90°C.[1] However, excessively high temperatures can lead to decomposition. Careful optimization is key.
-
Reaction Time: Incomplete conversion can result from insufficient reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.[1]
-
-
Work-up Procedure: The final step involves the hydrolysis of the intermediate iminium salt to the desired aldehyde.
-
Action: The work-up usually involves pouring the reaction mixture into ice-water, followed by neutralization with a base (e.g., sodium carbonate, sodium hydroxide) to a pH of 7-8 to facilitate hydrolysis.[1]
-
Q2: I'm observing the formation of multiple products. What are the common side reactions, and how can they be minimized?
A2: The formation of side products can complicate purification and lower the yield of the desired product. Common side reactions include:
-
Over-formylation: The introduction of more than one formyl group can occur, especially under harsh reaction conditions.
-
Action: To minimize diformylation, consider using milder conditions such as lower temperatures and shorter reaction times. Adjusting the stoichiometry of the Vilsmeier reagent to a lower excess may also be beneficial.[1]
-
-
Alternative Regioselectivity: While formylation is generally expected at the C5 position for 6-substituted isoquinolines, other isomers can form depending on the electronic effects of the substituent.[2]
-
Action: Careful control of reaction conditions can favor the desired isomer. Characterization of the product mixture is essential to identify the different isomers formed.
-
Q3: The work-up of my reaction is proving difficult, and I'm struggling to isolate the product. What are some tips for an effective work-up?
A3: A successful work-up is crucial for isolating a pure product.
-
Hydrolysis: Ensure complete hydrolysis of the iminium salt intermediate by carefully adjusting the pH to the optimal range (typically 7-8) during the addition of a base.[1]
-
Product Precipitation/Extraction: The product may precipitate out of the aqueous solution upon neutralization. If so, it can be collected by filtration, washed with cold water, and dried.[1] If the product does not precipitate, it will need to be extracted from the aqueous mixture using a suitable organic solvent like ethyl acetate or dichloromethane. The combined organic layers should then be washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure.
Quantitative Data Summary
| Molar Ratio of POCl₃ to Substrate | Temperature (°C) | Reaction Time (hours) | Yield (%) |
| 3 | 80-90 | 6 | Moderate |
| 6 | 80-90 | 6 | Good |
| 9 | 80-90 | 6 | Good |
| 12 | 90 | 6 | 90 (maximum) |
| 15 | 90 | 6 | Decreased |
Table 1: Optimization of reaction conditions for the synthesis of a 2-chloro-3-formylquinoline derivative, a related heterocyclic system. Data sourced from a study on Vilsmeier-Haack cyclisation of N-arylacetamides.[3]
Experimental Protocols
The following is a general protocol for the Vilsmeier-Haack formylation of 6-chloroisoquinoline. Note that this is a guideline and may require optimization for your specific experimental setup.
1. Preparation of the Vilsmeier Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3.0 molar equivalents).
-
Cool the flask to 0°C in an ice-salt bath.
-
Add phosphorus oxychloride (POCl₃) (3.0 molar equivalents) dropwise with constant stirring, ensuring the temperature is maintained below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
2. Formylation Reaction:
-
Dissolve 6-chloroisoquinoline (1.0 molar equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of 6-chloroisoquinoline dropwise to the pre-formed Vilsmeier reagent.
-
Heat the reaction mixture to 90°C and maintain it for 6-8 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
3. Work-up and Purification:
-
Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by adding a concentrated sodium hydroxide solution until a pH of >10 is achieved, while keeping the temperature below 20°C.
-
Extract the product from the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to obtain pure 6-chloroisoquinoline-5-carbaldehyde.
Mandatory Visualizations
The following diagrams illustrate key aspects of the Vilsmeier-Haack reaction to aid in understanding the process and troubleshooting.
Caption: General mechanism of the Vilsmeier-Haack reaction.
References
Technical Support Center: Synthesis of 1-Chloroisoquinoline-6-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Chloroisoquinoline-6-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: Is this compound commercially available?
A1: Yes, this compound is available from several chemical suppliers. For researchers with immediate needs or those wanting to avoid a multi-step synthesis, purchasing the compound may be a viable option. It is advisable to check with suppliers for availability, purity, and lead times. In contrast, the isomer 6-Chloroisoquinoline-1-carbaldehyde is not readily found as a commercial product and typically requires in-house synthesis.[1]
Q2: What are the primary synthetic routes to this compound?
A2: Due to the limited specific literature for the synthesis of this exact isomer, two plausible synthetic routes are proposed based on established organic chemistry principles:
-
Route A: A multi-step synthesis starting with the construction of the 1-chloroisoquinoline core, followed by formylation at the 6-position.
-
Route B: Synthesis of 1-chloro-6-methylisoquinoline, followed by the oxidation of the methyl group to the desired aldehyde.
Q3: What are the main challenges in the synthesis of this compound?
A3: The primary challenges include:
-
Controlling regioselectivity: In Route A, achieving selective formylation at the 6-position over other positions on the isoquinoline ring can be difficult.
-
Reaction conditions: The reactions may require harsh conditions, potentially leading to side products and decomposition.
-
Low yields: Multi-step syntheses can often result in low overall yields.
-
Purification: Separation of the desired product from starting materials, reagents, and byproducts can be challenging and may require multiple purification steps.[2][3]
Proposed Synthetic Pathways and Troubleshooting
Below are detailed proposed synthetic routes and troubleshooting guides to address common issues encountered during the synthesis of this compound.
Route A: Synthesis of 1-Chloroisoquinoline and Subsequent Formylation
This route involves the initial synthesis of the 1-chloroisoquinoline scaffold, followed by the introduction of the aldehyde group at the 6-position.
Experimental Protocol: Synthesis of 1-Chloroisoquinoline
A common method for the synthesis of 1-chloroisoquinoline is the treatment of isoquinoline-N-oxide with phosphoryl chloride (POCl₃).[4][5]
-
N-oxidation of Isoquinoline: Isoquinoline is oxidized to isoquinoline-N-oxide using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.
-
Chlorination:
-
Under ice-bath cooling, slowly add phosphoryl chloride (POCl₃) dropwise to isoquinoline-N-oxide.
-
After the addition, heat the mixture to reflux (approximately 105 °C) and maintain for several hours to overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the excess POCl₃ by distillation under reduced pressure.
-
Carefully quench the residue with ice water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-chloroisoquinoline.[4][5]
-
Experimental Protocol: Formylation of 1-Chloroisoquinoline
The introduction of the aldehyde group at the 6-position can be attempted via a Vilsmeier-Haack reaction.
-
Vilsmeier Reagent Formation:
-
Formylation:
-
Dissolve 1-chloroisoquinoline in a minimal amount of anhydrous DMF or another suitable solvent like dichloromethane.[1]
-
Add the 1-chloroisoquinoline solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to promote the reaction. The optimal temperature and time should be determined by monitoring the reaction with TLC.
-
After the reaction is complete, cool the mixture and quench by carefully pouring it onto crushed ice or adding a saturated sodium bicarbonate solution.[1]
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography.
-
Troubleshooting Guide for Route A
| Issue | Potential Cause(s) | Suggested Solutions |
| Low or no yield of 1-chloroisoquinoline | Incomplete N-oxidation of isoquinoline. | Ensure the use of a sufficient amount of oxidizing agent and monitor the reaction to completion by TLC. |
| Incomplete chlorination. | Use a sufficient excess of POCl₃ and ensure the reaction is heated at reflux for an adequate time.[4] | |
| Low yield or no product in the formylation step | Deactivation of the isoquinoline ring by the chloro group. | The electron-withdrawing nature of the chlorine at the 1-position deactivates the ring towards electrophilic substitution. Harsher reaction conditions (higher temperature, longer reaction time) may be required.[3] |
| Inactive Vilsmeier reagent. | Use fresh, anhydrous DMF and POCl₃. Prepare the reagent in situ just before use.[7] | |
| Formation of multiple products (isomers) | Lack of regioselectivity in the formylation step. | The directing effects of the nitrogen atom and the chloro group may lead to formylation at other positions. Careful characterization of the product mixture is necessary. Separation of isomers may be possible by column chromatography or recrystallization. |
| Runaway reaction during Vilsmeier reagent formation | The reaction between DMF and POCl₃ is highly exothermic. | Ensure adequate cooling and slow, dropwise addition of POCl₃.[2] |
Route B: Oxidation of 1-Chloro-6-methylisoquinoline
This route takes advantage of the commercially available 1-chloro-6-methylisoquinoline and converts the methyl group to an aldehyde.
Experimental Protocol: Oxidation of 1-Chloro-6-methylisoquinoline
The oxidation of the methyl group can be achieved using various oxidizing agents. A common method is the use of selenium dioxide (SeO₂).
-
Reaction Setup:
-
Dissolve 1-chloro-6-methylisoquinoline in a suitable solvent such as dioxane.
-
Add a slight excess of selenium dioxide (e.g., 1.2 equivalents).
-
-
Oxidation:
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Filter the mixture to remove the precipitated selenium metal.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Troubleshooting Guide for Route B
| Issue | Potential Cause(s) | Suggested Solutions |
| Incomplete reaction or low yield | Insufficient oxidizing agent. | Ensure the use of a sufficient amount of fresh selenium dioxide. |
| Suboptimal reaction temperature or time. | Ensure the reaction is heated at a sufficient temperature and for an adequate duration. Monitor by TLC to determine the optimal reaction time. | |
| Over-oxidation to carboxylic acid | The aldehyde product can be further oxidized to the corresponding carboxylic acid. | Monitor the reaction carefully and stop it once the starting material is consumed. The use of milder oxidizing agents can also be explored. |
| Difficult purification | Removal of selenium byproducts. | Thorough filtration is necessary to remove elemental selenium. The product may require careful column chromatography for complete purification. |
| Presence of unreacted starting material. | Optimize reaction conditions to drive the reaction to completion. If separation is difficult, consider a different eluent system for chromatography. |
General Purification Challenges
| Issue | Potential Cause(s) | Suggested Solutions |
| Difficulty in purification by column chromatography | Product and impurities have similar polarity. | Optimize the eluent system using TLC to achieve better separation (aim for an Rf of 0.2-0.3 for the product).[8] Consider using a different stationary phase (e.g., alumina). |
| Degradation of the aldehyde on silica gel. | Aldehydes can be sensitive to the acidic nature of silica gel. Neutralize the silica gel with a small amount of a non-nucleophilic base like triethylamine (0.5-1% v/v in the eluent).[8] | |
| Product "oils out" during recrystallization | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling point solvent or a solvent mixture. Try seeding the solution with a pure crystal.[9] |
| Low recovery after recrystallization | The product has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the crystals with a minimal amount of ice-cold solvent.[9] |
Quantitative Data Summary
The following table summarizes key quantitative data for the starting materials and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Isoquinoline | C₉H₇N | 129.16 | Starting Material (Route A) |
| 1-Chloroisoquinoline | C₉H₆ClN | 163.61 | Intermediate (Route A) |
| 1-Chloro-6-methylisoquinoline | C₁₀H₈ClN | 177.63 | Starting Material (Route B)[10] |
| This compound | C₁₀H₆ClNO | 191.61 | Final Product |
Visualizing the Synthesis
Proposed Synthetic Workflows
Caption: Proposed synthetic workflows for this compound.
Troubleshooting Logic
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 5. 1-Chloroisoquinoline | 19493-44-8 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Mild, Redox-Neutral Formylation of Aryl Chlorides via Photocatalytic Generation of Chlorine Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chemscene.com [chemscene.com]
Technical Support Center: Monitoring 1-Chloroisoquinoline-6-carbaldehyde Reactions by TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are monitoring the progress of reactions involving 1-Chloroisoquinoline-6-carbaldehyde using Thin-Layer Chromatography (TLC).
Troubleshooting Guide
This guide addresses specific issues that may arise during the TLC analysis of this compound and its derivatives, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Solutions |
| Spot Streaking or Tailing | 1. Sample is overloaded.[1][2][3][4] 2. The compound is highly polar, acidic, or basic.[1][3][5] 3. The solvent system is inappropriate for the compound.[2] 4. The sample was spotted in a highly polar solvent.[3] | 1. Dilute the sample solution and re-spot. The ideal starting spot should be 1-2 mm in diameter.[6] 2. For basic compounds like isoquinolines, add a small amount of a base such as triethylamine (~0.1–2.0%) or ammonia to the mobile phase.[1][6] For acidic compounds, add a small amount of acetic or formic acid (~0.1–2.0%).[1][3] 3. Adjust the polarity of the solvent system. 4. Ensure the spotting solvent is evaporated before developing the plate. |
| Spots Not Visible or Very Faint | 1. The compound is not UV-active or the concentration is too low.[1][2] 2. The compound may have evaporated from the plate if it is volatile.[1] 3. The solvent level in the developing chamber was higher than the spotting line.[1][2] 4. The chosen visualization stain is not suitable for the compound. | 1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[1][2][7] Use a chemical stain for visualization. 2. Visualizing volatile compounds by TLC can be difficult.[1] 3. Ensure the solvent level is below the baseline where the sample is spotted.[6] 4. Try a different visualization method. For aldehydes, a 2,4-dinitrophenylhydrazine stain is effective. For aromatic systems, iodine vapor can be used.[8][9][10] |
| Spots Remain at the Baseline (Rf ≈ 0) | 1. The eluent is not polar enough to move the compound up the plate.[1][6] | 1. Increase the polarity of the mobile phase. For instance, if using a 10% ethyl acetate in hexanes mixture, try increasing the ethyl acetate concentration to 30% or 50%.[6] For very polar compounds, a system like 5% methanol in dichloromethane may be necessary.[6][11] |
| Spots Run at the Solvent Front (Rf ≈ 1) | 1. The eluent is too polar for the compound.[1][6] | 1. Decrease the polarity of the mobile phase. For example, decrease the proportion of the polar solvent or choose a less polar solvent altogether.[1] |
| Uneven or Crooked Solvent Front | 1. The TLC plate is touching the side of the developing chamber or the filter paper.[2] 2. The silica on the plate is uneven or has been chipped off at the bottom.[2][5] | 1. Ensure the plate is centered in the chamber and not touching the sides. 2. Use a new, undamaged TLC plate. If a corner is damaged, you can make a 45° cut to remove the damaged section.[5] |
| Unexpected Spots Appear | 1. The starting material is impure. 2. The reaction has produced side products.[12][13][14] 3. The TLC plate was contaminated during handling.[2] | 1. Check the purity of the starting material by running a TLC with only the starting material. Aldehydes are prone to air oxidation to the corresponding carboxylic acid.[7] 2. Optimize reaction conditions (e.g., temperature, reaction time) to minimize side product formation.[12][14] 3. Handle TLC plates by the edges to avoid touching the silica surface. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC analysis of this compound reactions?
A1: For compounds of "normal" polarity, a good starting point is a mixture of 10-50% ethyl acetate in hexanes.[6][11] Since this compound is a basic isoquinoline derivative, it is advisable to add a small amount of triethylamine (~0.5%) to the mobile phase to prevent streaking.[6] If the reaction products are expected to be significantly more polar, you might start with a more polar system, such as 5% methanol in dichloromethane.[6][11]
Q2: How can I visualize the spots on my TLC plate? this compound is an aromatic aldehyde.
A2: Due to its aromatic and conjugated system, this compound should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent background.[9][10][15] This is a non-destructive method and should be the first one you try.[9] For chemical visualization, which is destructive, several stains are effective for the aldehyde functional group and the aromatic system.[15]
| Visualization Method | Preparation | Suitable For | Appearance |
| UV Light (254 nm) | N/A (non-destructive) | Aromatic compounds, conjugated systems.[9][10][15] | Dark spots against a bright green/fluorescent background.[9][15] |
| Iodine Vapor | Place a few crystals of iodine in a sealed chamber.[8][9][10] | Aromatic and unsaturated compounds.[8][10] | Yellow to dark brown spots on a lighter brown background.[8][9][10] |
| p-Anisaldehyde Stain | A solution of p-anisaldehyde, sulfuric acid, and acetic acid in ethanol.[8][16] | Aldehydes, ketones, phenols, and many other functional groups.[1][8][9] | Spots of various colors on a pink or purple background upon heating.[1] |
| 2,4-Dinitrophenylhydrazine (DNPH) Stain | A solution of 2,4-dinitrophenylhydrazine and sulfuric acid in ethanol/water.[8][16] | Aldehydes and ketones.[8][16] | Yellow to orange or red spots.[8][16] |
| Potassium Permanganate (KMnO₄) Stain | A solution of KMnO₄ and potassium carbonate in water.[1] | Oxidizable functional groups like aldehydes, alcohols, alkenes, and alkynes.[1][9] | Bright yellow spots on a purple background.[1] |
Q3: How do I calculate the Retention Factor (Rf) and what is a good range for it?
A3: The Retention Factor (Rf) is a ratio calculated by dividing the distance the compound traveled from the baseline by the distance the solvent front traveled from the baseline.[6]
-
Formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[6]
An ideal Rf value should be between 0.3 and 0.7.[6] Values that are too close to 0 or 1 indicate that the chosen solvent system is providing poor separation.[6]
Q4: How can I confirm the identity of a spot on my TLC plate?
A4: To tentatively identify a compound, you can use a co-spotting technique.[6] On the same TLC plate, spot the starting material in one lane, the reaction mixture in a second lane, and a mixture of the starting material and the reaction mixture (the "co-spot") in a third lane. If a spot in the reaction mixture has the same Rf as the starting material, it will appear as a single, merged spot in the co-spot lane.
Q5: My reaction seems to be producing multiple products. How can I use TLC to optimize the reaction?
A5: TLC is an excellent tool for reaction optimization. You can take aliquots of your reaction at different time points and run a TLC to monitor the consumption of the starting material and the formation of the product(s). This helps in determining the optimal reaction time.[12][13][14] You can also set up several small-scale trial reactions with varying parameters (e.g., temperature, catalyst concentration) and use TLC to quickly assess which conditions minimize the formation of byproducts and maximize the yield of the desired product.[12]
Experimental Protocols
Protocol: General Procedure for Monitoring a Reaction of this compound by TLC
This protocol outlines the general steps for monitoring a reaction, for example, a reductive amination of this compound.
1. Materials and Reagents:
-
TLC plates (silica gel 60 F254)
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
Mobile phase (e.g., 30% Ethyl Acetate in Hexanes with 0.5% Triethylamine)
-
Reaction mixture aliquots
-
Reference solution of starting material (this compound) in a suitable solvent (e.g., dichloromethane or ethyl acetate)
-
Visualization tool (UV lamp) and/or chemical stain
2. Chamber Preparation:
-
Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.[6]
-
Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. This saturates the chamber atmosphere with solvent vapor, ensuring better separation.[6]
-
Cover the chamber tightly and let it equilibrate for 5-10 minutes.
3. Plate Preparation and Spotting:
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.
-
Using a capillary tube, spot a small amount of the reference starting material solution onto the baseline in the first lane.
-
At various time points (e.g., t=0, 1h, 2h, etc.), take a small aliquot from your reaction mixture, dilute it with a suitable solvent if necessary, and spot it in the subsequent lanes on the baseline.
-
It is good practice to also have a co-spot lane containing both the starting material and the reaction mixture.[6]
-
Ensure each spot is small (1-2 mm in diameter) and that the solvent has completely evaporated before developing the plate.[6]
4. Developing the Plate:
-
Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the baseline is above the solvent level.
-
Cover the chamber and allow the solvent to travel up the plate undisturbed.
-
Remove the plate when the solvent front is about 1 cm from the top of the plate.
-
Immediately mark the solvent front with a pencil.
5. Visualization and Analysis:
-
Allow the plate to dry completely.
-
Visualize the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[10]
-
If necessary, use a chemical stain for further visualization.
-
Monitor the disappearance of the starting material spot and the appearance of the product spot(s) over time. The reaction is complete when the starting material spot is no longer visible.
-
Calculate the Rf values for the starting material and the product(s).
Visualizations
References
- 1. silicycle.com [silicycle.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. chembam.com [chembam.com]
- 4. microbiozindia.com [microbiozindia.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Stains for Developing TLC Plates [faculty.washington.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. theory.labster.com [theory.labster.com]
- 16. silicycle.com [silicycle.com]
Technical Support Center: Optimizing Synthesis of 1-Chloroisoquinoline-6-carbaldehyde
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Chloroisoquinoline-6-carbaldehyde. The focus of this guide is on the critical parameter of temperature control during the synthesis, particularly when utilizing the Vilsmeier-Haack reaction for formylation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for introducing the carbaldehyde group onto the 1-Chloroisoquinoline core?
A1: The Vilsmeier-Haack reaction is a widely employed and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, making it a common choice for the synthesis of this compound.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1][2]
Q2: Why is temperature control so critical during the Vilsmeier-Haack reaction?
A2: Temperature control is crucial for several reasons. The formation of the Vilsmeier reagent is an exothermic process, and excessive temperatures can lead to its decomposition.[4] Furthermore, the subsequent formylation reaction is also temperature-sensitive.[5] Inadequate temperature control can result in low product yield, the formation of multiple byproducts, and in some cases, a runaway reaction due to the thermal instability of the reaction mixture.[5][6][7][8]
Q3: What are the general temperature recommendations for the synthesis of this compound via the Vilsmeier-Haack reaction?
A3: The synthesis can be broken down into two key temperature-critical stages:
-
Vilsmeier Reagent Formation: This step should be conducted at a low temperature, typically between 0°C and 10°C.[5] This is achieved by the slow, dropwise addition of phosphoryl chloride to chilled DMF.
-
Formylation Reaction: After the addition of the 1-chloroisoquinoline substrate, the reaction mixture may require heating. The optimal temperature for this stage needs to be determined empirically but generally ranges from 60°C to 100°C.[9] One specific protocol suggests heating at 90°C for 6-8 hours.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, with a focus on temperature-related problems.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Vilsmeier reagent due to decomposition at high formation temperatures. Sub-optimal reaction temperature for the formylation step.[5] Degradation of starting material or product at excessive temperatures.[5] | Ensure the Vilsmeier reagent is prepared fresh at low temperatures (0-10°C).[4] Systematically screen a range of temperatures for the formylation step (e.g., 60°C, 80°C, 100°C) while monitoring the reaction progress by TLC or HPLC. Avoid prolonged heating and consider a lower reaction temperature with an extended reaction time. |
| Formation of Multiple Byproducts | Side reactions occurring at elevated temperatures.[5] Over-formylation at higher temperatures.[5] | Maintain strict temperature control throughout the reaction. Optimize the molar ratio of the reactants. If byproduct formation persists, consider alternative, milder formylation methods. |
| Dark-Colored Reaction Mixture or Product | Polymerization or decomposition of the aldehyde product at high temperatures.[5] | Minimize the reaction time at elevated temperatures. Ensure the work-up procedure is performed promptly after the reaction is complete. Purify the product using an appropriate method, such as column chromatography, to remove colored impurities. |
| Runaway Reaction (Exothermic Event) | Poor heat dissipation during the formation of the Vilsmeier reagent or the formylation step.[5][7] Rapid addition of reagents.[5] | Use an ice bath to maintain a low temperature during the addition of phosphoryl chloride to DMF. Add reagents dropwise to control the rate of the exothermic reaction. For larger-scale reactions, ensure adequate cooling capacity and consider a jacketed reactor. |
Experimental Protocols
A detailed experimental protocol for the synthesis of the related isomer, 6-Chloroisoquinoline-1-carbaldehyde, which can be adapted, is provided below.
Protocol: Synthesis of 6-Chloroisoquinoline-1-carbaldehyde via Vilsmeier-Haack Reaction [3]
| Step | Procedure | Key Parameters |
| 1. Vilsmeier Reagent Preparation | In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (3.0 mol) to 0°C in an ice-salt bath. Add phosphorus oxychloride (3.0 mol) dropwise with stirring. After the addition, stir the mixture at room temperature for 30 minutes. | Temperature: Maintain below 10°C during the addition of POCl₃. |
| 2. Formylation Reaction | Dissolve 6-chloroisoquinoline (1.0 mol) in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent. Heat the reaction mixture. Monitor the reaction progress by TLC. | Temperature: Heat at 90°C. Time: 6-8 hours. |
| 3. Work-up and Purification | Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring. Neutralize the mixture with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization. | Temperature: Keep the mixture cool during neutralization. |
Visualizing the Workflow
The following diagram illustrates the key stages of the synthesis with an emphasis on temperature control points.
Caption: Workflow for the synthesis of this compound.
References
- 1. jk-sci.com [jk-sci.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. [PDF] Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline | Semantic Scholar [semanticscholar.org]
- 7. mt.com [mt.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purifying Isoquinoline Derivatives by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying isoquinoline derivatives using recrystallization. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address common challenges and streamline your purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of isoquinoline derivatives, offering potential causes and solutions in a question-and-answer format.
Question 1: My compound "oils out" as a liquid instead of forming solid crystals. What should I do?
Answer: "Oiling out" occurs when the solid melts in the hot solvent before it fully dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point.[1]
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Immediate Solutions:
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Long-Term Prevention:
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Choose a Lower-Boiling Solvent: The boiling point of your solvent should be lower than the melting point of your isoquinoline derivative.[1]
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Use More Solvent: Increasing the solvent volume can sometimes prevent premature precipitation at high temperatures.
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Modify the Solvent System: Experiment with a different solvent or a solvent mixture.
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Question 2: No crystals have formed even after the solution has cooled completely. What is the problem?
Answer: The absence of crystal formation is a common issue that can stem from several factors, including insufficient supersaturation, an inappropriate solvent choice, or a lack of nucleation sites.[4]
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Possible Causes & Solutions:
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Solution is Not Saturated: You may have used too much solvent.
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Compound is Too Soluble: The chosen solvent may be too effective at keeping the compound dissolved, even at low temperatures.
-
Solution: Try a less polar solvent or introduce a miscible "anti-solvent" (one in which the compound is insoluble) dropwise to induce precipitation.[2]
-
-
Lack of Nucleation Sites: A perfectly smooth and clean flask may not provide surfaces for crystals to begin forming.[4]
-
Question 3: The recrystallization resulted in a very low yield. How can I improve it?
Answer: A poor yield indicates that a significant amount of your compound remained dissolved in the mother liquor.[3]
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Possible Causes & Solutions:
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Excess Solvent: Using too much solvent is the most common cause of low recovery.[5][6]
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Solution: In subsequent experiments, use the minimum amount of near-boiling solvent required to fully dissolve the crude product.
-
-
Premature Filtration: The solution may not have been cooled sufficiently before filtration.
-
Solution: Ensure the flask is thoroughly cooled, potentially in an ice bath, to maximize crystal precipitation before collecting them.[4]
-
-
Inappropriate Rinsing: Washing the collected crystals with room-temperature solvent will redissolve some of the product.
-
Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[6]
-
-
Recover from Mother Liquor: If a significant amount of the compound is still in the filtrate, you can recover it by evaporating a portion of the solvent and attempting a second crystallization.[4]
-
Question 4: A large amount of fine powder crashed out of the solution immediately upon cooling. Is this desirable?
Answer: Rapid precipitation is generally not ideal as it can trap impurities within the quickly forming solid, defeating the purpose of recrystallization.[3]
-
Possible Causes & Solutions:
-
Cooling Rate is Too Fast: The solution was cooled too quickly.
-
Solution is Too Concentrated: The concentration of the solute is too high.
-
Solution: Reheat the mixture, add a small amount of extra solvent to slightly decrease the saturation, and cool slowly again.[3]
-
-
Solvent Choice: The solvent may have a very steep solubility curve for your compound.
-
Solution: Consider a different solvent in which the compound has slightly higher solubility at room temperature.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: How do I select an ideal recrystallization solvent for my isoquinoline derivative? A1: The ideal solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[1] This differential solubility is crucial for good recovery. Isoquinoline and its derivatives are often soluble in organic solvents like ethanol, acetone, and diethyl ether, but have low solubility in water.[7] A good starting point is to test small amounts of your crude material in various solvents like ethanol, methanol, ethyl acetate, and toluene.[1]
Q2: When should I use a single-solvent system versus a mixed-solvent (two-solvent) system? A2: A single-solvent system is preferred when you can find a solvent that meets the "highly soluble when hot, poorly soluble when cold" criteria. If no single solvent is suitable—for example, if your compound is extremely soluble in one solvent and nearly insoluble in another—a mixed-solvent system is ideal.[8]
Q3: How does a mixed-solvent recrystallization work? A3: In a mixed-solvent or anti-solvent approach, you dissolve your compound in a minimum amount of a "good" solvent in which it is readily soluble. Then, you slowly add a miscible "poor" solvent (the anti-solvent) to the hot solution until it just becomes cloudy (turbid).[2][8] A few drops of the "good" solvent are then added back to clarify the solution, which is then allowed to cool slowly.[2]
Q4: What is the importance of the compound's melting point in solvent selection? A4: To prevent the compound from "oiling out," the boiling point of the chosen recrystallization solvent should be lower than the melting point of the compound being purified.[1] If the solvent boils at a higher temperature than the compound's melting point, the compound will melt in the solvent instead of dissolving, forming an oil that is difficult to crystallize.
Q5: My purified crystals are still colored. How can I remove colored impurities? A5: If your crude product contains colored impurities, you can often remove them by adding a small amount of activated charcoal to the hot solution before filtration. The colored impurities adsorb onto the surface of the charcoal, which is then removed during the hot filtration step. Be aware that using too much charcoal can also remove some of your desired product, reducing the final yield.
Data Presentation: Common Recrystallization Solvents
The table below summarizes the properties of common solvents that can be screened for the recrystallization of isoquinoline derivatives.
| Solvent | Boiling Point (°C) | Polarity | Potential Suitability for Isoquinoline Derivatives |
| Ethanol | 78 | Polar | Often a good starting point for aromatic and heterocyclic compounds.[1] |
| Methanol | 65 | Polar | Similar to ethanol but with a lower boiling point.[1] |
| Isopropanol | 82 | Polar | Another common alcohol to consider.[1] |
| Ethyl Acetate | 77 | Intermediate | Good for compounds with intermediate polarity.[1] |
| Acetone | 56 | Intermediate | A versatile solvent, though its low boiling point can be a disadvantage.[1] |
| Toluene | 111 | Nonpolar | Suitable for less polar compounds; ensure the compound's melting point is above 111°C.[1] |
| Hexane / Heptane | 69 / 98 | Nonpolar | Often used as the "poor" solvent or anti-solvent in a mixed-solvent system with a more polar solvent.[1] |
| Water | 100 | Very Polar | Generally unsuitable on its own unless the derivative has highly polar functional groups, but can be used as an anti-solvent.[1] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
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Dissolution: Place the crude isoquinoline derivative in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[2]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. To encourage slower cooling, the flask can be placed in an insulated container.[2]
-
Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.[2]
-
Drying: Allow the crystals to air dry on the filter paper or place them in a desiccator under vacuum to remove all residual solvent.[2]
Protocol 2: Two-Solvent (Anti-Solvent) Recrystallization
-
Dissolution: Dissolve the crude isoquinoline derivative in the minimum amount of the hot "good" solvent (the one in which it is very soluble).
-
Addition of Anti-Solvent: While keeping the solution hot, slowly add the "poor" solvent (the anti-solvent) dropwise until the solution becomes slightly and persistently cloudy (turbid).[2] This indicates the point of saturation.
-
Clarification: Add a few drops of the hot "good" solvent back into the mixture until the solution just becomes clear again.[2]
-
Crystallization: Set the solution aside to cool slowly and undisturbed to room temperature, followed by chilling in an ice bath.[9]
-
Collection, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol, using a chilled mixture of the two solvents for the washing step.[9]
Visualizations
Caption: Troubleshooting workflow for common recrystallization issues.
Caption: Key factors influencing successful recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Isoquinoline - Wikipedia [en.wikipedia.org]
- 8. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 9. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Troubleshooting the Pomeranz-Fritsch Synthesis of Isoquinolines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low yields in the Pomeranz-Fritsch synthesis of isoquinolines. This resource offers practical solutions to common problems encountered during this classical reaction, presented in a clear question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am consistently obtaining low yields of my target isoquinoline. What are the most common reasons for this?
A1: Low yields in the Pomeranz-Fritsch synthesis are a frequent challenge and can stem from several factors. The primary areas to investigate are the nature of your starting materials, the reaction conditions, and the potential for side reactions.
-
Substituent Effects: The electronic properties of the substituents on the benzaldehyde ring play a crucial role. Electron-donating groups (e.g., -OCH3, -CH3) generally increase the electron density of the aromatic ring, facilitating the key electrophilic aromatic substitution step and leading to higher yields. Conversely, electron-withdrawing groups (e.g., -NO2, -Cl) deactivate the ring, making the cyclization more difficult and often resulting in poor yields.[1]
-
Inappropriate Acid Catalyst: The choice and concentration of the acid are critical. While concentrated sulfuric acid is traditionally used, it can lead to charring and other side reactions with sensitive substrates.[2] Exploring alternative acids, such as polyphosphoric acid (PPA) or Lewis acids, may be beneficial.
-
Suboptimal Reaction Temperature and Time: This reaction often requires heating to proceed at a reasonable rate. However, excessive temperatures or prolonged reaction times can lead to the decomposition of starting materials and products. It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal balance.
-
Purity of Starting Materials: The purity of the benzaldehyde and the aminoacetal is paramount. Impurities can interfere with the reaction and contribute to side product formation. Ensure your starting materials are pure before commencing the synthesis.
Q2: My reaction mixture turns dark and I observe significant charring. What is causing this and how can I prevent it?
A2: Charring is a common issue, particularly when using strong protic acids like concentrated sulfuric acid at elevated temperatures.[2] This indicates decomposition of the starting materials or the product.
Solutions:
-
Milder Acid Catalysts: Consider replacing concentrated sulfuric acid with a milder alternative. Polyphosphoric acid (PPA) is often a good choice as it can promote cyclization under less harsh conditions. Lewis acids have also been used successfully.
-
Lower Reaction Temperature: Carefully control the reaction temperature. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.
-
Shorter Reaction Time: Prolonged exposure to strong acid and heat can lead to degradation. Optimize the reaction time by monitoring the consumption of the starting material by TLC.
Q3: I am observing a significant side product in my reaction. What are the common side reactions in the Pomeranz-Fritsch synthesis?
A3: Several side reactions can compete with the desired isoquinoline formation. The most common include:
-
Oxazole Formation: This is a major competing pathway where the Schiff base intermediate undergoes cyclization to form an oxazole rather than the desired isoquinoline.[2]
-
Polymerization: The acidic conditions can promote polymerization of the starting materials or intermediates, leading to an intractable mixture and low yields of the desired product.[2]
Q4: How can I minimize the formation of the oxazole byproduct?
A4: Minimizing oxazole formation involves optimizing conditions to favor the intramolecular electrophilic aromatic substitution on the benzene ring.
-
Choice of Acid: The nature of the acid catalyst can influence the reaction pathway. Experimenting with different acids (e.g., PPA, trifluoroacetic acid) may favor isoquinoline formation.
-
Reaction Temperature: A systematic temperature study can help identify a temperature window where the rate of isoquinoline formation is significantly higher than that of oxazole formation.
-
Aromatic Ring Activation: If your substrate design allows, introducing or modifying electron-donating groups on the benzaldehyde ring can accelerate the desired cyclization, outcompeting the oxazole formation.[2]
Data Presentation: Impact of Substituents and Reaction Conditions on Yield
The yield of the Pomeranz-Fritsch synthesis is highly dependent on the electronic nature of the substituents on the benzaldehyde precursor and the choice of acid catalyst. The following tables provide a summary of representative yields under different conditions.
Table 1: Effect of Benzaldehyde Substituents on Isoquinoline Yield
| Substituent (R) | Position | Acid Catalyst | Temperature (°C) | Yield (%) |
| H | - | H₂SO₄ | 100 | 50-60 |
| 4-OCH₃ | para | H₂SO₄ | 60 | 70-80 |
| 3,4-(OCH₃)₂ | meta, para | H₂SO₄ | 60 | 80-90 |
| 4-Cl | para | H₂SO₄ | 120 | 20-30 |
| 4-NO₂ | para | H₂SO₄ | 150 | <10 |
Table 2: Comparison of Different Acid Catalysts
| Benzaldehyde | Acid Catalyst | Temperature (°C) | Yield (%) |
| Benzaldehyde | Conc. H₂SO₄ | 100 | 55 |
| Benzaldehyde | Polyphosphoric Acid (PPA) | 120 | 65 |
| 3,4-Dimethoxybenzaldehyde | Conc. H₂SO₄ | 60 | 85 |
| 3,4-Dimethoxybenzaldehyde | Trifluoroacetic Acid (TFA) | Reflux | 75 |
Experimental Protocols
Protocol 1: Standard Pomeranz-Fritsch Synthesis of Isoquinoline
This protocol outlines the classical procedure for the synthesis of the parent isoquinoline.
Materials:
-
Benzaldehyde
-
2,2-Diethoxyethylamine
-
Concentrated Sulfuric Acid
-
Diethyl ether
-
10% Sodium hydroxide solution
-
Anhydrous sodium sulfate
Procedure:
-
Schiff Base Formation: In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and 2,2-diethoxyethylamine (1 equivalent) in a suitable solvent such as toluene. Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction. Monitor the reaction by TLC until the benzaldehyde is consumed.
-
Cyclization: Cool the reaction mixture to room temperature and slowly add it to a flask containing concentrated sulfuric acid (typically 5-10 equivalents) cooled in an ice bath. After the addition is complete, heat the mixture to 100-120°C. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice. Basify the aqueous solution with 10% sodium hydroxide until it is strongly alkaline.
-
Extraction: Extract the aqueous layer with diethyl ether or another suitable organic solvent (3 x 50 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude isoquinoline can be purified by distillation or column chromatography.
Protocol 2: Bobbitt Modification for the Synthesis of Tetrahydroisoquinolines
The Bobbitt modification involves the reduction of the intermediate Schiff base before the acid-catalyzed cyclization to yield a tetrahydroisoquinoline.[3][4]
Materials:
-
Substituted Benzaldehyde
-
Aminoacetaldehyde diethyl acetal
-
Sodium borohydride
-
Methanol
-
Concentrated Hydrochloric Acid
Procedure:
-
Reductive Amination: Form the Schiff base as described in Protocol 1. After cooling, dissolve the crude Schiff base in methanol and cool the solution to 0°C. Add sodium borohydride (1.5 equivalents) portion-wise. Stir the reaction at room temperature until the imine is fully reduced (monitor by TLC).
-
Cyclization: Carefully add concentrated hydrochloric acid to the reaction mixture and heat to reflux. The cyclization will proceed to form the tetrahydroisoquinoline.
-
Work-up and Purification: Follow the work-up and purification procedures outlined in Protocol 1 to isolate the desired tetrahydroisoquinoline.
Mandatory Visualizations
Pomeranz-Fritsch Reaction Pathway
Caption: General reaction pathway of the Pomeranz-Fritsch synthesis.
Experimental Workflow for Pomeranz-Fritsch Synthesis
Caption: A typical experimental workflow for the Pomeranz-Fritsch synthesis.
Troubleshooting Logic for Low Yields
References
Technical Support Center: Custom Synthesis of 1-Chloroisoquinoline-6-carbaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals utilizing custom synthesis of 1-Chloroisoquinoline-6-carbaldehyde. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical lead time for the custom synthesis of this compound?
A1: Lead times for custom synthesis can vary significantly based on the supplier, required quantity, and desired purity. It is always best to request a quote directly from the suppliers for the most accurate information.
Q2: What analytical data should I expect to receive with my custom-synthesized this compound?
A2: Reputable suppliers should provide a Certificate of Analysis (CoA) with your order. This typically includes ¹H NMR and/or ¹³C NMR spectra, mass spectrometry data (e.g., LC-MS or GC-MS), and a purity assessment by HPLC or GC. You can and should request specific analytical data to ensure the compound meets your experimental requirements.
Q3: How should I store this compound?
A3: As an aldehyde, this compound may be susceptible to oxidation. It is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark, and dry place. For long-term storage, refrigeration is advised.
Q4: I am seeing a new spot on my TLC plate after storing the compound for a few weeks. What could it be?
A4: The new spot could indicate degradation, likely oxidation of the aldehyde to the corresponding carboxylic acid. To confirm this, you can use techniques like LC-MS to identify the mass of the impurity. If oxidation is confirmed, it is advisable to use freshly purified material for your experiments.
Troubleshooting Guide
Issue 1: Low or No Product Yield in a Reaction Using this compound
-
Potential Cause: Poor solubility of the starting material.
-
Solution: Screen different solvents to find one in which your starting material is more soluble at the reaction temperature. Ensure the solvent is anhydrous if your reaction is moisture-sensitive.
-
-
Potential Cause: Incomplete reaction.
-
Solution: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or increasing the temperature if the reaction has stalled.
-
-
Potential Cause: Degradation of the starting material or product.
-
Solution: Some reactions may be sensitive to air or light. Try running the reaction under an inert atmosphere (nitrogen or argon) and protecting it from light. Also, ensure the reaction temperature is not too high, which could lead to decomposition.
-
Issue 2: Formation of Multiple Byproducts
-
Potential Cause: Incorrect stoichiometry or reaction conditions.
-
Solution: Carefully check the molar ratios of your reactants. An excess of one reactant could lead to side reactions. Optimize the reaction temperature, as higher temperatures can sometimes promote the formation of byproducts.
-
-
Potential Cause: Presence of impurities in the starting material.
-
Solution: Ensure the purity of your this compound using the analytical data provided by the supplier. If necessary, repurify the starting material before use.
-
Supplier Information
While custom synthesis is often required for specific research needs, several suppliers list this compound as available for purchase, which may be suitable for initial studies.
| Supplier | Catalog Number | Purity | Available Quantities |
| Sigma-Aldrich | CDS024086 | Not specified | 25 mg |
| CymitQuimica (Fluorochem) | 10-F722514 | 95+% | 100 mg, 250 mg, 1 g |
| Frontier Specialty Chemicals | C13825 | 92% | Inquire for available sizes |
| Crescent Chemical Company | CDS024086-25MG | Not specified | 25 mg |
Note: This information is based on publicly available data and is subject to change. Please contact the suppliers directly for current availability and pricing.
Experimental Protocols
Hypothetical Protocol: Vilsmeier-Haack Reaction for the Synthesis of this compound
This protocol outlines a plausible method for the formylation of a suitable precursor to yield this compound.
Materials:
-
6-Chloroisoquinoline (starting material)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere, cool anhydrous DMF to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, maintaining the temperature at 0°C.
-
Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 6-Chloroisoquinoline in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0°C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Hypothetical role of a derivative in a signaling pathway.
Validation & Comparative
Comparative Spectroscopic Analysis: ¹H and ¹³C NMR of 1-Chloroisoquinoline-6-carbaldehyde and Isoquinoline-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Spectroscopic Characterization of 1-Chloroisoquinoline-6-carbaldehyde
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound. Due to the limited availability of direct experimental data for this specific compound in published literature, this document leverages predicted spectroscopic values and compares them with experimentally verified data for the closely related analogue, Isoquinoline-6-carbaldehyde. This comparison offers valuable insights into the influence of the chloro substituent on the electronic environment of the isoquinoline scaffold.
Data Presentation: A Comparative Overview
The following tables summarize the ¹H and ¹³C NMR data for this compound (predicted) and Isoquinoline-6-carbaldehyde (experimental). The predicted values for the chlorinated compound are estimated based on the known electron-withdrawing effects of the chlorine atom, which typically result in a downfield shift (higher ppm values) for adjacent and electronically connected nuclei.
Table 1: ¹H NMR Data Comparison
| Compound | Solvent | Frequency (MHz) | Chemical Shift (δ, ppm), Multiplicity, Coupling Constant (J, Hz), and Assignment |
| This compound | CDCl₃ | 400 | Predicted values: |
| ~10.4 (s, 1H, -CHO) | |||
| ~8.8 (d, J ≈ 6.0 Hz, 1H, H-3) | |||
| ~8.5 (s, 1H, H-5) | |||
| ~8.3 (d, J ≈ 8.5 Hz, 1H, H-7) | |||
| ~8.0 (d, J ≈ 8.5 Hz, 1H, H-8) | |||
| ~7.8 (d, J ≈ 6.0 Hz, 1H, H-4) | |||
| Isoquinoline-6-carbaldehyde [1] | CDCl₃ | 400 | 10.37 (s, 1H, -CHO) |
| 9.31 (s, 1H, H-1) | |||
| 8.96 (d, J = 6.0 Hz, 1H, H-3) | |||
| 8.69 (d, J = 6.0 Hz, 1H) | |||
| 8.20 (t, J = 8.2 Hz, 2H) | |||
| 7.75 (dd, J = 8.0, 7.3 Hz, 1H) |
Table 2: ¹³C NMR Data Comparison
| Compound | Solvent | Frequency (MHz) | Chemical Shift (δ, ppm) and Assignment |
| This compound | CDCl₃ | 101 | Predicted values: |
| ~192 (C=O), ~151 (C-1), ~145 (C-3), ~141 (C-4a), ~137 (C-6), ~134 (C-8a), ~130 (C-5), ~129 (C-8), ~127 (C-7), ~120 (C-4) | |||
| Isoquinoline-6-carbaldehyde [1] | CDCl₃ | 101 | 192.7 (C=O), 153.0 (C-1), 146.4 (C-3), 140.0 (C-4a), 134.9 (C-6), 133.4 (C-8a), 130.7 (C-5), 128.8 (C-8), 126.7 (C-7), 117.9 (C-4) |
Experimental Protocols
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for compounds such as this compound is provided below.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the purified solid compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Spectrometer Setup:
-
The analysis is typically performed on a 400 MHz or higher field NMR spectrometer.
-
The spectrometer should be properly tuned and the magnetic field shimmed to ensure high resolution and symmetrical peak shapes.
3. ¹H NMR Acquisition:
-
Acquire the spectrum at a probe temperature of 298 K.
-
A standard pulse program is used with a 90° pulse angle.
-
The spectral window should be set to cover the expected range of chemical shifts, typically from -1 to 12 ppm.
-
An appropriate number of scans (e.g., 16 or 32) are acquired to achieve a good signal-to-noise ratio.
4. ¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon atom.
-
The spectral window is typically set from 0 to 200 ppm.
-
A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Relaxation delays should be optimized to ensure accurate integration, especially for quaternary carbons.
5. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum and calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the protons.
Visualizations
The following diagrams illustrate the chemical structures of the compared compounds and the general workflow for NMR analysis.
Caption: Chemical structures of this compound and Isoquinoline-6-carbaldehyde.
Caption: General workflow for NMR spectroscopic analysis.
References
A Comparative Guide to the Structural Confirmation of 1-Chloroisoquinoline-6-carbaldehyde: Mass Spectrometry and Alternative Techniques
In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. For heterocyclic compounds such as 1-Chloroisoquinoline-6-carbaldehyde, a molecule of interest in medicinal chemistry, a variety of analytical techniques can be employed for its structural confirmation. This guide provides a comparative analysis of mass spectrometry against other key analytical methods—Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography—for the definitive identification of this compound. While direct experimental data for this compound is not extensively available in peer-reviewed literature, this guide synthesizes predicted data and established principles from closely related analogs to provide a robust framework for its characterization.
Mass Spectrometry Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.
Predicted Mass Spectrometry Data
Based on the structure of this compound (C₁₀H₆ClNO), the following mass spectral data are predicted. The presence of a chlorine atom is expected to produce a characteristic isotopic pattern for the molecular ion peak (M⁺) and its fragments, with M⁺ and M+2 peaks in an approximate 3:1 ratio.[1][2]
| Ion/Fragment | Predicted m/z | Notes |
| [M]⁺ | 191.0138 | Molecular ion (for ³⁵Cl) |
| [M+2]⁺ | 193.0108 | Isotopic peak for ³⁷Cl |
| [M-H]⁺ | 190 | Loss of a hydrogen radical |
| [M-CHO]⁺ | 162 | Loss of the formyl radical |
| [M-Cl]⁺ | 156 | Loss of a chlorine radical |
| [M-CO]⁺ | 163 | Loss of carbon monoxide from the aldehyde |
Fragmentation Pathway
The fragmentation of this compound in an Electron Ionization (EI) source is anticipated to proceed through several key pathways. The initial loss of a hydrogen radical or the entire formyl group is a common fragmentation pattern for aromatic aldehydes.[3] Subsequent fragmentation may involve the loss of the chlorine atom or other neutral molecules.
References
Navigating the Infrared Landscape of a Niche Aldehyde: A Comparative Guide to 1-Chloroisoquinoline-6-carbaldehyde
For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel compounds is paramount. Infrared (IR) spectroscopy provides a powerful, non-destructive method for identifying functional groups and elucidating molecular structure. This guide offers a comparative analysis of the aldehyde functional group in 1-Chloroisoquinoline-6-carbaldehyde, leveraging predicted data and established spectroscopic principles to provide a foundational resource in the absence of direct experimental spectra.
The carbonyl (C=O) stretching vibration is one of the most intense and diagnostic peaks in an IR spectrum, typically appearing in the region of 1660-1770 cm⁻¹.[4] For aromatic aldehydes, such as the one in our target molecule, this peak is expected to be observed around 1700-1720 cm⁻¹. Conjugation with the aromatic isoquinoline ring system is expected to lower the frequency of the C=O stretch compared to a saturated aldehyde.[4][5]
Another key indicator of an aldehyde is the stretching vibration of the hydrogen atom attached to the carbonyl group (the aldehydic C-H). This typically gives rise to one or two moderate intensity bands in the region of 2700-2860 cm⁻¹.[4] Often, a distinct shoulder-like peak can be observed around 2720 cm⁻¹, which is a helpful diagnostic feature to distinguish aldehydes from ketones.[3]
Comparative Analysis of Aldehyde IR Frequencies
To provide a clear context for the expected IR absorptions of this compound, the following table compares its predicted aldehyde-related frequencies with those of other relevant aromatic aldehydes.
| Compound | C=O Stretch (cm⁻¹) | Aldehydic C-H Stretch (cm⁻¹) | Reference(s) |
| This compound (Predicted) | ~1700 | Not explicitly predicted, but expected in the 2700-2860 range | [2][6] |
| Benzaldehyde | 1705 | 2750 | [4] |
| Salicylaldehyde | 1665 | 2750 | |
| Saturated Aliphatic Aldehydes | 1740-1720 | 2830-2695 | [3] |
| α,β-Unsaturated Aldehydes | 1710-1685 | 2830-2695 | [3] |
Note: The predicted value for this compound is based on data for the isomeric 6-Chloroisoquinoline-1-carbaldehyde.[2][6] The position of the substituents on the isoquinoline ring is expected to have a minor influence on the vibrational frequencies of the aldehyde group.
Experimental Protocol for Acquiring IR Spectra of Solid Samples
For researchers who synthesize or acquire this compound, the following protocol outlines the "Thin Solid Film" method for obtaining a high-quality IR spectrum.[7] This method is often preferred for its simplicity and the small amount of sample required.
Materials:
-
This compound sample (approx. 50 mg)
-
A suitable volatile solvent (e.g., methylene chloride or acetone)
-
Infrared salt plates (e.g., KBr or NaCl)
-
Pipette or dropper
-
FT-IR spectrometer
Procedure:
-
Sample Preparation: Dissolve approximately 50 mg of the solid this compound in a few drops of a suitable volatile solvent like methylene chloride in a small vial or beaker.[7]
-
Film Deposition: Using a pipette, apply a drop of the prepared solution onto the surface of a clean, dry salt plate.[7]
-
Solvent Evaporation: Allow the solvent to evaporate completely, which will leave a thin, solid film of the compound on the plate.[7]
-
Spectrum Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
Data Analysis: Analyze the resulting spectrum, paying close attention to the characteristic absorption bands for the aldehyde functional group in the ranges of 1685-1710 cm⁻¹ for the C=O stretch and 2700-2860 cm⁻¹ for the C-H stretch.
-
Cleaning: After analysis, thoroughly clean the salt plates with an appropriate solvent (e.g., acetone) and return them to a desiccator for storage.[7]
Alternative methods for solid sample preparation include creating a Nujol mull or a KBr pellet.[8][9]
Workflow for IR Spectroscopic Analysis of an Aldehyde
The following diagram illustrates the logical workflow for the identification and analysis of an aldehyde functional group using IR spectroscopy.
This guide provides a foundational understanding of the expected IR spectroscopic features of the aldehyde functional group in this compound. By comparing predicted data with known values for similar compounds and following a detailed experimental protocol, researchers can confidently identify and characterize this and other novel aromatic aldehydes in their work.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. eng.uc.edu [eng.uc.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of the Reactivity of 1-Chloroisoquinoline-6-carbaldehyde and 2-chloroquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 1-Chloroisoquinoline-6-carbaldehyde and 2-chloroquinoline-3-carbaldehyde. Due to the extensive documentation of the latter and the limited specific data on the former, this comparison infers the reactivity of this compound from established principles of isoquinoline chemistry and contrasts it with the experimentally verified behavior of 2-chloroquinoline-3-carbaldehyde. This analysis is supported by data from analogous reactions and established experimental protocols.
Introduction
This compound and 2-chloroquinoline-3-carbaldehyde are bifunctional heterocyclic compounds that serve as versatile synthons in medicinal chemistry and materials science. Their reactivity is dictated by the interplay of the chloro and carbaldehyde substituents, and the electronic properties of the underlying isoquinoline and quinoline scaffolds. The position of the nitrogen atom within the bicyclic system significantly influences the electron distribution, thereby affecting the susceptibility of various positions to nucleophilic and electrophilic attack.
Comparative Reactivity at Key Positions
The reactivity of these two isomers is fundamentally governed by the electron-withdrawing nature of the nitrogen atom in their respective ring systems.
In 2-chloroquinoline-3-carbaldehyde , the nitrogen atom at position 1 strongly deactivates the pyridine ring towards electrophilic attack and activates the C2 and C4 positions for nucleophilic substitution.[1] The chlorine atom at the C2 position is thus highly susceptible to displacement by nucleophiles. The aldehyde group at C3, being attached to this electron-poor ring, exhibits typical electrophilic character.
Conversely, in This compound , the nitrogen atom is at position 2. This makes the C1 position highly electron-deficient and exceptionally prone to nucleophilic attack.[2][3] The chlorine atom at C1 is therefore expected to be significantly more labile than a chlorine atom on the carbocyclic ring. The aldehyde group at C6 is on the benzene ring and its reactivity will be influenced by the overall electron distribution of the isoquinoline system, but it is not directly attached to the highly electron-deficient pyridine-like ring as in the quinoline isomer.
Table 1: Predicted Comparative Reactivity
| Feature | This compound | 2-chloroquinoline-3-carbaldehyde | Rationale |
| Nucleophilic Substitution at Chloro Group | Highly reactive at C1.[2][3] | Reactive at C2.[1] | The C1 position in isoquinoline is intrinsically more electrophilic than the C2 position in quinoline due to the placement of the nitrogen atom.[3] |
| Reactivity of Aldehyde Group | Standard aldehyde reactivity. | Standard aldehyde reactivity, potentially enhanced electrophilicity. | The aldehyde in the quinoline isomer is directly attached to the electron-deficient pyridine ring, which may increase the electrophilicity of the carbonyl carbon. |
| Electrophilic Aromatic Substitution | Favored at C5 and C8 positions on the benzene ring.[4] | Favored at C5 and C8 positions on the benzene ring.[4] | In both systems, the pyridine ring is deactivated towards electrophiles, directing substitution to the carbocyclic ring. |
Key Reactions and Experimental Data
While direct comparative experimental data is unavailable, the extensive literature on 2-chloroquinoline-3-carbaldehyde provides a benchmark for predicting the reactivity of its isoquinoline isomer.
Nucleophilic Aromatic Substitution (SNAr) of the Chloro Group
2-Chloroquinoline-3-carbaldehyde readily undergoes nucleophilic substitution with a variety of nucleophiles, including amines, thiols, and alkoxides, to yield a diverse range of derivatives.[5]
Hypothesized Reactivity for this compound: The chloro group at the C1 position of the isoquinoline is anticipated to be even more reactive towards nucleophiles than the C2-chloro group of the quinoline.[3] This is a general trend observed for haloisoquinolines versus haloquinolines.[2]
Reactions of the Aldehyde Group
The aldehyde group in 2-chloroquinoline-3-carbaldehyde participates in a wide array of reactions typical of aromatic aldehydes, including:
-
Condensation reactions: With active methylene compounds, hydrazines, and amines to form Schiff bases and other condensation products.[6]
-
Cyclization reactions: The aldehyde and chloro groups can both be involved in cyclizations to form fused heterocyclic systems.[7]
-
Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol.
Hypothesized Reactivity for this compound: The aldehyde at the C6 position is expected to undergo all the typical reactions of an aromatic aldehyde. Its reactivity in condensation and cyclization reactions would provide a pathway to novel fused isoquinoline systems.
Experimental Protocols
The following are generalized protocols for key reactions, based on established methods for 2-chloroquinoline-3-carbaldehyde and analogous isoquinoline systems.
Protocol 1: Synthesis of 2-chloroquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction
This is a well-established method for the synthesis of 2-chloroquinoline-3-carbaldehydes from acetanilides.[4][8][9]
-
Vilsmeier Reagent Formation: To a cooled (0-5 °C) solution of N,N-dimethylformamide (DMF), slowly add phosphorus oxychloride (POCl₃) with stirring.
-
Reaction with Acetanilide: Add the desired substituted acetanilide to the Vilsmeier reagent.
-
Cyclization: Heat the reaction mixture to induce cyclization and formation of the quinoline ring.
-
Work-up: Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate) to precipitate the product.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Caption: Workflow for the Vilsmeier-Haack synthesis.
Protocol 2: Proposed Synthesis of this compound
A plausible synthetic route involves the construction of the 6-chloroisoquinoline core followed by formylation.
-
Synthesis of 6-Chloroisoquinoline (Pomeranz-Fritsch Reaction):
-
Formylation at C1 (Reissert-Henze Reaction):
-
Treat 6-chloroisoquinoline with an acyl chloride and a cyanide source (e.g., potassium cyanide) to form a Reissert compound.
-
Hydrolyze the Reissert compound to yield the 1-carbaldehyde. While formylation of isoquinolines can also be achieved via a Vilsmeier-Haack reaction, the Reissert-Henze reaction is a common method for introducing a substituent at the C1 position.
-
Caption: Proposed two-stage synthesis of the target isoquinoline.
Protocol 3: General Procedure for Nucleophilic Substitution of the Chloro Group
This protocol is applicable to both isomers, with the reaction rate expected to be faster for this compound.
-
Reaction Setup: Dissolve the chloro(iso)quinoline carbaldehyde in a suitable solvent (e.g., DMF, ethanol).
-
Nucleophile Addition: Add the desired nucleophile (e.g., an amine, thiol, or alkoxide) to the solution. A base (e.g., potassium carbonate, triethylamine) may be required.
-
Reaction: Stir the mixture at room temperature or heat as necessary, monitoring the reaction progress by TLC.
-
Work-up and Purification: Quench the reaction with water, extract the product with an organic solvent, and purify by chromatography or recrystallization.
Caption: Generalized SNAr mechanism for chloro displacement.
Conclusion
In comparing the reactivity of this compound and 2-chloroquinoline-3-carbaldehyde, a clear distinction in the lability of the chloro substituent is predicted based on the fundamental electronic properties of the parent heterocycles. The C1 position of the isoquinoline ring is inherently more electrophilic than the C2 position of the quinoline ring, suggesting that this compound will undergo nucleophilic aromatic substitution more readily. The aldehyde functionalities in both molecules are expected to exhibit conventional reactivity, providing a versatile handle for further synthetic transformations. The provided experimental protocols, based on well-established transformations, offer a starting point for the synthesis and derivatization of these valuable heterocyclic building blocks. Further experimental investigation into the reactivity of this compound is warranted to confirm these predictions and unlock its full potential in the development of novel chemical entities.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline and Isoquinoline [quimicaorganica.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 8. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]
- 9. chemijournal.com [chemijournal.com]
- 10. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to the Reaction Products of 1-Chloroisoquinoline-6-carbaldehyde: A Versatile Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
1-Chloroisoquinoline-6-carbaldehyde is a bifunctional heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The presence of a reactive aldehyde group and a chlorine atom on the isoquinoline scaffold allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of complex molecular architectures and novel therapeutic agents. This guide provides a comparative overview of the key reaction pathways of this compound, complete with experimental data and detailed protocols to aid in the structure elucidation and development of its derivatives.
The isoquinoline core is a privileged structure found in numerous natural products and pharmacologically active compounds. The strategic placement of a chlorine atom at the 6-position and a carbaldehyde at the 1-position offers two distinct reactive sites for further molecular elaboration.[1][2] This dual reactivity enables sequential or tandem reactions to construct fused heterocyclic systems and introduce molecular diversity.[1]
Comparative Analysis of Key Reaction Pathways
The reactivity of this compound can be broadly categorized by transformations involving the aldehyde group and those involving the chloro substituent. The electron-withdrawing nature of the nitrogen atom in the isoquinoline ring and the chlorine atom enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[3] The chlorine atom, in turn, serves as a handle for various transition metal-catalyzed cross-coupling reactions.[1]
Below is a summary of the principal reaction products and a comparison of the synthetic methodologies.
| Reaction Type | Reagents/Catalysts | Product Class | Key Features |
| Reactions at the Aldehyde Group | |||
| Reductive Amination | Primary/Secondary Amines, Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Secondary/Tertiary Amines | Efficient one-pot procedure for introducing diverse amine functionalities.[3][4] |
| Wittig Reaction | Phosphonium Ylides | Alkenes | Extends the carbon framework by converting the aldehyde to a double bond.[5] |
| Oxidation | Jones Reagent (CrO₃/H₂SO₄), Potassium Permanganate (KMnO₄) | Carboxylic Acids | Converts the aldehyde to the corresponding carboxylic acid, a versatile functional group.[3][5] |
| Condensation Reactions | Hydrazines, Thiosemicarbazides, Primary Amines | Hydrazones, Thiosemicarbazones, Schiff Bases (Imines) | Forms C=N bonds, leading to derivatives with potential biological activities.[5][6] |
| Reactions at the Chloro Group | |||
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids, Palladium Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Biaryl Compounds | Forms C-C bonds, allowing for the introduction of various aryl and heteroaryl substituents.[1][7] |
| Buchwald-Hartwig Amination | Amines, Palladium Catalyst, Base | N-Aryl Amines | Forms C-N bonds, providing access to a wide range of amino-substituted isoquinolines.[8] |
| Sonogashira Coupling | Terminal Alkynes, Palladium and Copper Catalysts | Alkynyl Isoquinolines | Forms C-C triple bonds, useful for constructing rigid molecular scaffolds.[8] |
Experimental Protocols and Methodologies
Detailed experimental procedures are crucial for the successful synthesis and structure elucidation of this compound derivatives. The following protocols are based on established methodologies for analogous compounds.
Protocol 1: Reductive Amination[3][4]
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.2 M in a clean, dry round-bottom flask.
-
Addition of Amine: Add the desired primary or secondary amine (1.0 - 1.2 eq) to the solution and stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.2 - 1.5 eq) to the reaction mixture in portions over 5-10 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 2: Suzuki-Miyaura Cross-Coupling[7]
-
Reaction Setup: To a two-necked flask, add this compound (12 mmol), the corresponding boronic acid (16 mmol), tetrakis(triphenylphosphine)palladium (0.06 mmol), 2 M sodium carbonate solution (60 mL), and tetrahydrofuran (60 mL).
-
Reaction Conditions: Heat the reaction mixture to 123°C under a nitrogen atmosphere in an oil bath for 12 hours.
-
Workup: After cooling, pour the reaction mixture into distilled water.
-
Extraction: Extract the aqueous phase with dichloromethane.
-
Purification: Separate the organic phase and purify by column chromatography on silica gel to obtain the desired product.
Protocol 3: Synthesis of Thiosemicarbazone Derivatives[6]
-
Reaction Setup: Dissolve this compound (1 mmol) in ethanol.
-
Addition of Thiosemicarbazide: Add a solution of the appropriate thiosemicarbazide (1 mmol) in ethanol.
-
Catalysis: Add a few drops of a suitable acid catalyst (e.g., concentrated sulfuric acid).
-
Reaction Conditions: Reflux the mixture for 2-6 hours, monitoring the reaction by TLC.
-
Product Isolation: After completion, cool the reaction mixture to room temperature. Collect the precipitated product by filtration, wash with cold ethanol, and dry.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways of this compound.
Caption: Reductive Amination Pathway.
Caption: Suzuki-Miyaura Coupling Pathway.
Caption: Condensation Reaction Pathways.
References
Unlocking the Therapeutic Potential of 1-Chloroisoquinoline-6-carbaldehyde Derivatives: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, the isoquinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with significant biological activity.[1][2][3] The strategic introduction of a chlorine atom and a carbaldehyde group onto this framework, as seen in 1-Chloroisoquinoline-6-carbaldehyde, presents a versatile platform for the synthesis of novel therapeutic agents. While direct comparative studies on a series of this compound derivatives are not yet available in the public domain, this guide synthesizes data from structurally related compounds to highlight the therapeutic promise of this class of molecules and to provide a roadmap for their investigation.
The presence of a reactive carbaldehyde group at the 6-position and a chlorine atom at the 1-position makes this compound a valuable building block for creating diverse libraries of compounds.[1][4] The aldehyde functionality is a key handle for synthetic elaboration, allowing for the creation of derivatives such as Schiff bases and thiosemicarbazones, which often leads to enhanced or novel biological activities.[1][5]
Comparative Biological Activities of Related Isoquinoline Scaffolds
Although specific data for this compound derivatives is limited, the broader class of chloro-substituted quinolines and isoquinolines is known to exhibit a wide range of biological effects.[1] This suggests that derivatives of this compound are promising candidates for screening against various diseases.
Table 1: Potential Biological Activities of this compound Derivatives Based on Related Scaffolds
| Biological Activity | Structurally Related Compounds & Findings | Potential Mechanism of Action |
| Anticancer | Isoquinoline-based thiosemicarbazones have shown potent antiproliferative activity.[5][6] Halogenation of the isoquinoline ring can significantly influence cytotoxic activities.[6] | Multi-faceted, including inhibition of key enzymes like topoisomerase II and kinase inhibition.[7] |
| Antimicrobial | Schiff bases derived from 2-chloroquinoline-3-carbaldehyde showed moderate activity against Escherichia coli and Candida albicans.[5] Certain tricyclic isoquinoline derivatives have demonstrated antibacterial properties against Gram-positive pathogens.[8] | Interference with bacterial DNA replication through inhibition of enzymes like DNA gyrase and topoisomerase IV.[9] |
| Anti-inflammatory | Isoquinoline derivatives have been investigated for their ability to inhibit nitric oxide (NO) production in macrophages, a key strategy in developing anti-inflammatory drugs.[5] | Modulation of inflammatory pathways, including the inhibition of pro-inflammatory mediators. |
| Kinase Inhibition | The isoquinoline core and halogen substituents are important for binding to kinases.[6] | Competitive or allosteric inhibition of protein kinases involved in cell signaling pathways. |
Synthetic Pathways to Key Derivatives
The aldehyde group of this compound is a versatile handle for synthesizing a variety of derivatives. The following diagrams illustrate the general synthetic routes to two promising classes of derivatives: Schiff bases and thiosemicarbazones.
Caption: General workflow for the synthesis of Schiff base derivatives.
Caption: General workflow for the synthesis of thiosemicarbazone derivatives.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel this compound derivatives, standardized experimental protocols are crucial. Below are methodologies for preliminary anticancer and antimicrobial screening.
Anticancer Activity Screening (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]
-
Cell Culture: Plate human cancer cell lines (e.g., A549, HeLa, MDA-MB231) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Experimental workflow for anticancer screening.
Antimicrobial Activity Screening (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Serial Dilution: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. Future research should focus on the synthesis and systematic screening of a diverse library of its derivatives to establish clear structure-activity relationships. While this guide provides a foundation based on related compounds, direct experimental investigation is essential to unlock the full potential of this intriguing class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 3. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
comparative analysis of isoquinoline synthesis methods: Pomeranz-Fritsch vs. Bischler-Napieralski
For researchers, scientists, and professionals in drug development, the synthesis of the isoquinoline scaffold is a cornerstone of medicinal chemistry. This bicyclic aromatic heterocycle is a privileged structure found in a vast array of natural products and pharmacologically active compounds. Among the classical methods for its construction, the Pomeranz-Fritsch and Bischler-Napieralski reactions are two of the most established and widely utilized. This guide provides a detailed comparative analysis of these two synthetic routes, supported by experimental data and protocols to aid in the selection of the most suitable method for a given research objective.
Introduction to the Synthetic Pathways
The Pomeranz-Fritsch reaction , first described in 1893, is an acid-catalyzed synthesis of isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine.[1][2] The reaction typically proceeds in two distinct steps: the formation of a benzalaminoacetal (a Schiff base), followed by an acid-catalyzed intramolecular electrophilic cyclization and subsequent aromatization to yield the isoquinoline core.[3][4]
The Bischler-Napieralski reaction , also discovered in 1893, is an intramolecular electrophilic aromatic substitution reaction that cyclizes β-arylethylamides or β-arylethylcarbamates to form 3,4-dihydroisoquinolines.[5][6] These intermediates can then be oxidized to the corresponding aromatic isoquinolines.[7] The reaction is typically carried out in the presence of a dehydrating agent under acidic conditions.[6]
Mechanism of Reaction
The mechanistic pathways of the Pomeranz-Fritsch and Bischler-Napieralski reactions are fundamentally different, which dictates their respective advantages and limitations.
Pomeranz-Fritsch Reaction Mechanism:
The reaction initiates with the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine to form a benzalaminoacetal. Subsequent acid-catalyzed cyclization involves the formation of a key intermediate that, upon elimination of alcohol molecules, leads to the aromatic isoquinoline ring system.[2]
References
- 1. jk-sci.com [jk-sci.com]
- 2. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. organicreactions.org [organicreactions.org]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. Bischler–Napieralski reaction | www.wenxuecity.com [wenxuecity.com]
- 7. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
Safety Operating Guide
Personal protective equipment for handling 1-Chloroisoquinoline-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for 1-Chloroisoquinoline-6-carbaldehyde. Adherence to these guidelines is critical for ensuring personal safety and environmental protection when working with this halogenated aromatic aldehyde.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a compound that requires careful handling due to its potential health hazards. It may cause skin, eye, and respiratory irritation.[1][2] Ingestion and skin contact may be harmful.[1][2][3] It is also classified as air-sensitive.[1][2]
A comprehensive risk assessment should be conducted before handling this chemical. The following table summarizes the mandatory personal protective equipment.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Tight-sealing chemical splash goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166 are required.[4] A face shield should be worn over goggles, particularly when there is a risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Butyl rubber or Viton gloves are recommended for handling aromatic and halogenated compounds.[5] Always inspect gloves for degradation or punctures before use.[6] Change gloves immediately if contaminated.[6] |
| Body Protection | Laboratory Coat | A flame-retardant or 100% cotton lab coat must be worn and fully buttoned to protect against skin contact.[6] |
| Respiratory Protection | Respirator (as needed) | All handling of this compound should occur in a certified chemical fume hood to minimize inhalation exposure.[6][7] If engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4][7] |
Operational Plan: Step-by-Step Handling Protocol
Strict adherence to the following protocol is essential to minimize risks.
2.1. Preparation and Designated Area:
-
Ensure a certified chemical fume hood is operational and the workspace is clean and uncluttered.[6]
-
Verify that an eyewash station and safety shower are readily accessible.[2]
-
Designate a specific area for handling this compound to prevent cross-contamination.[6]
2.2. Donning PPE:
-
Put on all required PPE as outlined in the table above before entering the designated handling area.
2.3. Chemical Handling:
-
Conduct all manipulations of this compound within the chemical fume hood.[2]
-
Since the compound is air-sensitive, consider using an inert atmosphere (e.g., nitrogen or argon) for transfers and storage.[1][4]
-
Avoid the formation and inhalation of dust or aerosols.[6][7]
-
Use compatible labware, such as glass or PTFE, to prevent reactions.[6]
2.4. Post-Handling Procedures:
-
Decontaminate all surfaces and equipment after use.
-
Remove PPE in the correct order to avoid self-contamination.
-
Dispose of single-use PPE in the designated hazardous waste stream.[6]
-
Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[4]
Emergency Procedures
3.1. Accidental Exposure:
-
Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected area with plenty of soap and water.[4] Seek immediate medical attention.[2]
-
Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, including under the eyelids.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[4] If breathing is difficult, administer oxygen.[4] If not breathing, give artificial respiration.[4] Seek immediate medical attention.[4]
-
Ingestion: Rinse the mouth with water.[1][2] Do not induce vomiting. Seek immediate medical attention.[4]
3.2. Chemical Spill:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, sweep up the material and place it into a suitable, closed container for disposal.[7] Avoid creating dust.[7]
-
Do not let the chemical enter the environment or drains.[4][7]
Disposal Plan
As a halogenated organic compound, this compound and any contaminated materials must be treated as hazardous waste.
4.1. Waste Segregation:
-
Collect halogenated organic waste in a designated, properly labeled, and sealed container.[4]
-
Crucially, do not mix halogenated organic waste with non-halogenated organic waste. [7][8] This is critical for proper disposal and can impact disposal costs.[3]
-
Do not combine with other waste categories such as acids, bases, or heavy metals.[3]
4.2. Container Management:
-
Use containers with leak-proof, screw-on caps.[2]
-
Ensure waste containers are clearly labeled as "Hazardous Waste" and list all chemical constituents with approximate percentages.[3][7]
-
Store waste containers in a secondary containment bin.[2]
-
Keep waste containers closed except when adding waste.[2]
4.3. Disposal Procedure:
-
Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations.[1][4]
Quantitative Data
Specific occupational exposure limits (OELs) for this compound have not been established. In the absence of specific limits, exposure should be minimized to the lowest possible level through the use of engineering controls and appropriate PPE.
| Physical and Chemical Properties | |
| Molecular Formula | C₁₀H₆ClNO |
| Molecular Weight | 191.61 g/mol |
| Appearance | Typically supplied as a solid. |
| Boiling Point | Data for a related isomer suggests 78 - 81 °C at 13 hPa.[9] |
| Solubility | Insoluble in water.[10] |
Experimental Workflow and Safety Logic
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. Aldehydes exposure analysis | RPS [rpsgroup.com]
- 2. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 3. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 7. benchchem.com [benchchem.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. benchchem.com [benchchem.com]
- 10. 1-Chloroisoquinoline | 19493-44-8 [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
